molecular formula C11H13NO2 B569588 Methyl 1-(4-aminophenyl)cyclopropanecarboxylate CAS No. 824937-45-3

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Cat. No.: B569588
CAS No.: 824937-45-3
M. Wt: 191.23
InChI Key: HHUXVTQTBMIHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of compounds targeting metabolic diseases. Its core structure incorporates both an aminophenyl group and a cyclopropanecarboxylate ester, making it a versatile precursor for further chemical modifications. The cyclopropane ring is a key motif in drug design due to its ability to influence the conformation, metabolic stability, and potency of bioactive molecules . This compound serves as a key intermediate in the research and development of agonists for the GPR40 receptor, also known as the Free Fatty Acid Receptor 1 (FFAR1) . Activating the GPR40 pathway is a promising therapeutic strategy for managing type 2 diabetes mellitus, as it enhances glucose-stimulated insulin secretion . Research involving this aminophenylcyclopropane derivative is therefore primarily focused on new treatments for diabetes, insulin resistance, obesity, and related metabolic syndromes . It is strictly for use in laboratory research as a standard or synthetic intermediate.

Properties

IUPAC Name

methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUXVTQTBMIHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730402
Record name Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824937-45-3
Record name Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document outlines a robust two-step synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the cyclopropane ring and installation of the ester functionality, starting from commercially available materials, to yield the key intermediate, Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate. The second stage is the selective reduction of the nitro group to the corresponding primary amine to afford the final product.

Synthesis_Overview start Starting Materials intermediate Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate start->intermediate Step 1: Cyclopropanation & Esterification final_product This compound intermediate->final_product Step 2: Nitro Group Reduction

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

This initial stage involves a three-part process: cyclopropanation of 4-nitrophenylacetonitrile, hydrolysis of the resulting nitrile, and subsequent esterification to yield the methyl ester intermediate.

Part A: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile

This reaction proceeds via a nucleophilic substitution reaction where the carbanion of 4-nitrophenylacetonitrile attacks 1,2-dibromoethane to form the cyclopropane ring.

  • Materials:

    • 4-Nitrophenylacetonitrile

    • 1,2-Dibromoethane

    • Sodium hydroxide (NaOH)

    • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

    • Toluene

    • Water

  • Procedure:

    • To a stirred solution of 4-nitrophenylacetonitrile (1.0 eq) and a catalytic amount of a phase-transfer catalyst in toluene, add a 50% aqueous solution of sodium hydroxide.

    • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to 50-60°C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield 1-(4-nitrophenyl)cyclopropanecarbonitrile as a solid.

Part B: Hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile to 1-(4-nitrophenyl)cyclopropanecarboxylic acid

The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

  • Materials:

    • 1-(4-nitrophenyl)cyclopropanecarbonitrile

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

  • Procedure:

    • To a flask containing 1-(4-nitrophenyl)cyclopropanecarbonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (2:1 v/v).

    • Heat the mixture to reflux (approximately 100-110°C) and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Part C: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

The carboxylic acid is converted to its methyl ester using a standard Fischer esterification.

  • Materials:

    • 1-(4-nitrophenyl)cyclopropanecarboxylic acid

    • Methanol (MeOH)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Suspend 1-(4-nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and stir for 3-5 hours, monitoring by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, which can be further purified by column chromatography if necessary.

Step 2: Reduction of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

The final step is the reduction of the aromatic nitro group to an amine. Several methods are effective, with catalytic hydrogenation and metal-acid reductions being the most common.

Method A: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

  • Materials:

    • Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in methanol or ethanol.[1]

    • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).[1]

    • Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).[1]

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Reduction with Iron in Acetic Acid

This method provides a cost-effective alternative to catalytic hydrogenation.

  • Materials:

    • Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

    • Iron powder (Fe)

    • Glacial acetic acid (AcOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a solution of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (4.0 eq).[2]

    • Heat the resulting mixture to reflux (around 100°C) and stir for 2-3 hours.[2]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

    • Neutralize the mixture to a pH of approximately 8 by the addition of a 1 N aqueous NaOH solution.[2]

    • Extract the product with ethyl acetate (3x).[2]

    • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[2]

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (Intermediate)

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%)
1A1-(4-nitrophenyl)cyclopropanecarbonitrile4-Nitrophenylacetonitrile1,2-Dibromoethane, NaOH, PTC85-95>95
1B1-(4-nitrophenyl)cyclopropanecarboxylic acid1-(4-nitrophenyl)cyclopropanecarbonitrileH₂SO₄, H₂O90-98>97
1CMethyl 1-(4-nitrophenyl)cyclopropanecarboxylate1-(4-nitrophenyl)cyclopropanecarboxylic acidMeOH, H₂SO₄90-97>98

Table 2: Reduction to this compound (Final Product)

MethodStarting MaterialReagentsTypical Yield (%)Purity (%)
AMethyl 1-(4-nitrophenyl)cyclopropanecarboxylateH₂, 10% Pd/C, MeOH90-99>98
BMethyl 1-(4-nitrophenyl)cyclopropanecarboxylateFe, AcOH, EtOH80-90>97

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Step1_Workflow cluster_A Part A: Cyclopropanation cluster_B Part B: Hydrolysis cluster_C Part C: Esterification A1 Mix 4-Nitrophenylacetonitrile, PTC, and Toluene A2 Add NaOH solution A1->A2 A3 Add 1,2-Dibromoethane A2->A3 A4 Heat and Stir (4-6h) A3->A4 A5 Work-up and Purification A4->A5 A6 1-(4-nitrophenyl)cyclopropanecarbonitrile A5->A6 B1 React Nitrile with H₂SO₄/H₂O A6->B1 B2 Reflux (2-4h) B1->B2 B3 Quench on Ice B2->B3 B4 Filter and Dry B3->B4 B5 1-(4-nitrophenyl)cyclopropanecarboxylic acid B4->B5 C1 Suspend Acid in MeOH B5->C1 C2 Add catalytic H₂SO₄ C1->C2 C3 Reflux (3-5h) C2->C3 C4 Work-up and Purification C3->C4 C5 Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate C4->C5

Caption: Workflow for the synthesis of the nitro-intermediate.

Step2_Workflow cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: Iron/Acetic Acid Reduction start Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate A1 Dissolve in MeOH/EtOH start->A1 B1 Dissolve in EtOH/AcOH start->B1 A2 Add 10% Pd/C A1->A2 A3 Hydrogenate under H₂ A2->A3 A4 Filter Catalyst A3->A4 A5 Concentrate Filtrate A4->A5 purification Purification (Column Chromatography or Recrystallization) A5->purification B2 Add Fe powder B1->B2 B3 Reflux (2-3h) B2->B3 B4 Neutralize and Extract B3->B4 B5 Dry and Concentrate B4->B5 B5->purification end_product This compound purification->end_product

Caption: Workflow for the reduction of the nitro-intermediate to the final product.

References

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate CAS number 824937-45-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 824937-45-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a unique small molecule featuring a strained cyclopropane ring directly attached to an aniline moiety. The inherent structural rigidity and specific electronic properties of the cyclopropane ring make it a valuable scaffold in medicinal chemistry. Its incorporation into larger molecules can significantly influence their conformational stability, binding affinity to biological targets, and metabolic profiles. Compounds containing the aminophenyl cyclopropane motif are being explored for a variety of therapeutic applications due to their potential to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[1][2] This document provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 824937-45-3N/A
Molecular Formula C₁₁H₁₃NO₂N/A
Molecular Weight 191.23 g/mol N/A
IUPAC Name This compoundN/A
Synonyms 1-(4-Aminophenyl)cyclopropanecarboxylic acid methyl ester, Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylateN/A
Physical Form SolidN/A
Purity Typically >97%N/A
Storage Conditions 2-8°C, protect from lightN/A

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not widely published. However, a reliable synthetic strategy involves the preparation of the corresponding nitro-analogue, Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, followed by the reduction of the nitro group to an amine. This two-step process is outlined below.

Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

The synthesis of the nitro-analogue can be achieved through a cyclopropanation reaction of a suitable styrene derivative or via a nucleophilic aromatic substitution followed by cyclization. A common method involves the reaction of methyl acrylate with a sulfonium ylide generated in situ from a sulfonium salt and a base, in the presence of 4-nitrobenzaldehyde. A more direct approach starts from 4-nitrophenylacetonitrile.

Experimental Protocol: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

This protocol is adapted from general procedures for the synthesis of 1-arylcyclopropanecarboxylic acid derivatives.[1]

Materials:

  • 4-Nitrophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

Procedure:

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

  • To a stirred solution of 4-nitrophenylacetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of NaOH (2.0 eq) and a catalytic amount of TBAB (0.1 eq).

  • To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

  • To the crude 1-(4-nitrophenyl)cyclopropanecarbonitrile, add concentrated HCl.

  • Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Step 3: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

  • Suspend 1-(4-nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate.[3][4]

Reduction to this compound

The final step is the reduction of the nitro group to an amine. Several standard methods can be employed for this transformation.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Sodium bicarbonate

Procedure:

  • To a stirred solution of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Potential Biological Significance and Applications

While specific biological data for this compound is scarce, the structural motif is of significant interest in drug discovery.

Antimicrobial and Antifungal Activity: Cyclopropane-containing amide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds have shown moderate to excellent activity against various bacterial and fungal strains, suggesting that the cyclopropane scaffold can be a valuable component in the design of new anti-infective agents.[5][6]

Anticancer Potential: The unique conformational constraints imposed by the cyclopropane ring can lead to enhanced binding affinity and selectivity for protein targets. Phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.[1] The aminophenyl group can also serve as a key pharmacophore or a synthetic handle for further derivatization to target specific pathways involved in cancer progression.

Enzyme Inhibition: Cyclopropane derivatives are known to act as enzyme inhibitors. The strained ring can mimic transition states of enzymatic reactions or introduce specific steric and electronic interactions within an active site.[7]

Drug Development Scaffold: The title compound is a versatile building block for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce various pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid for further amide couplings. This allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[1][2]

Logical Workflow and Diagrams

Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Pathway A 4-Nitrophenylacetonitrile B 1-(4-Nitrophenyl)cyclopropanecarbonitrile A->B Cyclopropanation (1,2-Dibromoethane, NaOH, TBAB) C 1-(4-Nitrophenyl)cyclopropanecarboxylic acid B->C Hydrolysis (Conc. HCl) D Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate C->D Esterification (MeOH, H2SO4) E This compound D->E Reduction (Fe, NH4Cl)

Caption: Synthetic route to this compound.

Potential Applications in Drug Discovery

The utility of this compound as a building block in drug discovery can be visualized as follows.

Drug_Discovery_Applications Start This compound Amine_Func Amine Functionalization (Acylation, Alkylation, etc.) Start->Amine_Func Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Library Diverse Chemical Library Amine_Func->Library Acid_Func Carboxylic Acid Functionalization (Amide Coupling) Ester_Hydrolysis->Acid_Func Acid_Func->Library Screening High-Throughput Screening Library->Screening Leads Lead Compounds Screening->Leads

Caption: Role as a scaffold in drug discovery.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity for researchers in drug discovery and medicinal chemistry. While detailed biological and spectral data for this specific compound are limited in the public domain, its structural features and the activities of related analogues suggest significant potential. The synthetic route outlined in this document provides a practical approach for its preparation, enabling further investigation into its pharmacological properties and its application as a versatile building block for the development of novel therapeutics. Further research is warranted to fully elucidate the biological activity and potential signaling pathways associated with this compound and its derivatives.

References

An In-depth Technical Guide on Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and characterization of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. Due to the limited availability of public data on this specific compound, this guide also incorporates information on structurally related molecules to provide a broader context for its potential characteristics and applications.

Core Properties and Physicochemical Data

This compound is a solid organic compound.[1] Basic identifying information is available; however, detailed quantitative physicochemical data such as melting point, boiling point, and solubility are not readily found in publicly accessible scientific literature or databases.

Table 1: Summary of Known and Predicted Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number 824937-45-3[1]
Physical Form Solid[1]
Purity 97% (as per supplier)[1]
Storage Conditions 4°C, protect from light[1]
InChI Code 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3[1]
InChI Key HHUXVTQTBMIHPK-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, based on general organic chemistry principles and published syntheses of similar 1-phenylcyclopropane derivatives, a plausible synthetic route can be proposed.[2]

Proposed Synthetic Pathway:

A potential synthesis could involve the cyclopropanation of a substituted styrene derivative, followed by functional group manipulations to introduce the amino and methyl ester moieties. A common method for creating 1-phenylcyclopropane structures involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane.[2] The resulting cyclopropyl nitrile can then be hydrolyzed to the corresponding carboxylic acid, which can subsequently be esterified and the nitro group reduced to an amine.

General Experimental Workflow for Synthesis and Purification:

G General Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Materials (e.g., 4-nitrophenylacetonitrile, 1,2-dibromoethane) B Cyclopropanation Reaction A->B C Intermediate: 1-(4-nitrophenyl)cyclopropanecarbonitrile B->C D Hydrolysis C->D E Intermediate: 1-(4-nitrophenyl)cyclopropanecarboxylic acid D->E F Esterification (Methanol, Acid catalyst) E->F G Intermediate: Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate F->G H Reduction of Nitro Group (e.g., Pd/C, H2) G->H I Crude Product: This compound H->I J Column Chromatography I->J K Recrystallization J->K L Characterization (NMR, IR, MS, Purity) K->L

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Methodologies (Hypothetical):

  • Step 1: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile: A similar synthesis involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst.[2]

  • Step 2: Hydrolysis to 1-(4-nitrophenyl)cyclopropanecarboxylic acid: The resulting nitrile can be hydrolyzed to the carboxylic acid using a strong acid, such as concentrated hydrochloric acid, under reflux.[2]

  • Step 3: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate: The carboxylic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) via a Fischer esterification.

  • Step 4: Reduction to this compound: The nitro group can be reduced to an amine using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with a metal like iron or tin in acidic conditions. A published procedure for a similar reduction involves Pd/C-catalyzed hydrogenation in ethanol.[3]

Spectral and Analytical Data

Specific spectral data (NMR, IR, MS) for this compound are not available in public databases. However, expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Characteristics

TechniquePredicted Peaks/Signals
¹H NMR - Aromatic protons (likely two doublets in the 6.5-7.5 ppm region).- Methylene protons of the cyclopropyl ring (multiplets, ~1.0-1.5 ppm).- Methyl ester protons (singlet, ~3.7 ppm).- Amine protons (broad singlet, variable chemical shift).
¹³C NMR - Aromatic carbons.- Carbonyl carbon of the ester (~170-175 ppm).- Methoxy carbon (~52 ppm).- Cyclopropyl carbons.
IR Spectroscopy - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- C=O stretching of the ester (~1730 cm⁻¹).- Aromatic C-H and C=C stretching.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 191.23.

General Analytical Workflow:

G Analytical Workflow for Characterization A Purified Sample B ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) A->B C IR Spectroscopy (Functional Group Identification) A->C D Mass Spectrometry (Molecular Weight Confirmation) A->D E HPLC/GC (Purity Assessment) A->E F Data Integration and Structure Confirmation B->F C->F D->F E->F

Caption: Standard analytical workflow for the structural characterization and purity assessment of a synthesized compound.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the cyclopropane ring is a valuable scaffold in medicinal chemistry, known to impart unique conformational rigidity and metabolic stability.[4]

Derivatives of aminophenyl cyclopropane and cyclopropanecarboxylic acid have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their antibacterial and antifungal properties.[5][6]

  • Enzyme Inhibition: Cyclopropane-containing compounds have been designed as enzyme inhibitors.[7]

  • Neurochemical Activity: 1-Aminocyclopropanecarboxylic acid derivatives have been studied for their interaction with NMDA receptors.[7][8]

  • Anticancer Properties: Phenylcyclopropane carboxamide derivatives have shown antiproliferative effects on cancer cell lines.[2]

Given these precedents, this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Its structural motifs are present in compounds explored for various pharmacological applications.

Logical Relationship for Drug Discovery Potential:

G Potential Drug Discovery Pathway A Methyl 1-(4-aminophenyl) cyclopropanecarboxylate (Starting Material/Intermediate) B Chemical Modification (e.g., Amide Coupling, Alkylation) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: A logical flow from a starting chemical entity to lead optimization in drug discovery.

Conclusion

This compound is a chemical compound with established basic identifiers but a notable absence of detailed, publicly available technical data. This guide has provided a summary of the known information and has proposed potential synthetic and analytical methodologies based on related chemical structures. The broader family of cyclopropane derivatives exhibits a wide range of biological activities, suggesting that this compound could be a valuable starting point for further research and development in medicinal chemistry and drug discovery. Researchers are encouraged to perform detailed characterization upon synthesis or acquisition of this compound to contribute to the public body of scientific knowledge.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. This document details the synthetic pathway, including experimental protocols for key transformations, and presents a thorough characterization of the molecule through various analytical techniques. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for its synthesis is visualized using a DOT script.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1] The structure features a central cyclopropane ring substituted with a methyl carboxylate group and a 4-aminophenyl group at the same carbon atom.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol [1]
CAS Number 824937-45-3[1]
Physical Form Solid[1]
Purity 97%[1]
Storage Temperature 4°C, protect from light[1]
InChI 1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3[1]
InChI Key HHUXVTQTBMIHPK-UHFFFAOYSA-N[1]
MDL Number MFCD20693763[1]

Synthesis

The synthesis of this compound is a multi-step process. A plausible and efficient synthetic route involves the initial formation of a cyclopropane ring, followed by functional group manipulations on the aromatic ring. The key steps are:

  • Cyclopropanation: Formation of a substituted cyclopropane acetonitrile derivative.

  • Nitration: Introduction of a nitro group at the para position of the phenyl ring.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

  • Esterification: Formation of the methyl ester from the carboxylic acid.

  • Reduction: Reduction of the nitro group to an amine.

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow A Substituted 2-Phenyl Acetonitrile B 1-(4-Nitrophenyl) cyclopropanecarbonitrile A->B Cyclopropanation & Nitration C 1-(4-Nitrophenyl) cyclopropanecarboxylic Acid B->C Hydrolysis D Methyl 1-(4-Nitrophenyl) cyclopropanecarboxylate C->D Esterification E Methyl 1-(4-Aminophenyl) cyclopropanecarboxylate D->E Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This step can be achieved through the cyclopropanation of a suitably substituted 2-phenyl acetonitrile with a dihaloethane in the presence of a base, followed by nitration of the phenyl ring.

Step 3: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

  • Procedure: To a solution of 1-(4-nitrophenyl)cyclopropanecarbonitrile in a mixture of water and concentrated sulfuric acid, the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Step 4: Synthesis of Methyl 1-(4-Nitrophenyl)cyclopropanecarboxylate

  • Procedure (Fischer Esterification): 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated under reflux. The reaction is monitored until completion. After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent, washed with a basic solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the methyl ester.

Step 5: Synthesis of this compound

  • Procedure (Reduction of Nitro Group): Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent is added. Common choices include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. After the reaction is complete, the mixture is worked up accordingly. For the Sn/HCl method, the reaction is typically basified to precipitate tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed in vacuo to yield the final product.

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods.

Table 2: Summary of Spectroscopic Data

Technique Observed Features
¹H NMR Signals corresponding to aromatic protons (typically two doublets in the 6.5-7.5 ppm region), a singlet for the methyl ester protons (around 3.6 ppm), and multiplets for the cyclopropyl methylene protons. The amine protons will appear as a broad singlet.
¹³C NMR Resonances for the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, the aromatic carbons (with distinct shifts for the carbon bearing the amino group and the carbon attached to the cyclopropane ring), the carbonyl carbon of the ester, and the methyl carbon of the ester.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1730 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 191.23, along with characteristic fragmentation patterns.

Note: Specific, experimentally determined spectral data for this compound is not widely available in the public domain. The information presented is based on predicted values and data from analogous compounds.

Potential Applications in Drug Development

The molecular scaffold of this compound is of significant interest to medicinal chemists. The presence of a constrained cyclopropane ring can impart favorable conformational rigidity to a molecule, which can be beneficial for binding to biological targets. The aromatic amine functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs. This moiety is a common building block in the development of various therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and key analytical features of this compound. The presented synthetic pathway offers a viable route for its preparation, and the summarized data provides a basis for its characterization. The unique structural motifs of this compound make it a valuable building block for the development of novel small molecules in the field of drug discovery. Further research to fully elucidate its experimental properties and explore its biological activities is warranted.

References

The Enigmatic Aminophenyl Cyclopropane Derivatives: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the diverse biological activities of aminophenyl cyclopropane derivatives, a class of organic compounds showing significant promise in the fields of oncology, neurology, and infectious diseases. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular interactions.

The unique structural features of the cyclopropane ring, including its rigidity and strained bond angles, confer distinct pharmacological properties to these molecules. When combined with an aminophenyl group, these derivatives exhibit a wide range of biological effects, from potent enzyme inhibition to the modulation of critical cellular signaling pathways.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

Recent studies have highlighted the significant anticancer properties of aminophenyl cyclopropane derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Aminophenyl Cyclopropane Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
1-Phenylcyclopropane Carboxamide DerivativeU937 (Human Myeloid Leukemia)Proliferation Inhibition-[1]
Imamine-1,3,5-triazine derivative 4fMDA-MB-231 (Breast Cancer)MTT6.25[2]
Imamine-1,3,5-triazine derivative 4kMDA-MB-231 (Breast Cancer)MTT8.18[2]
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)K562 (Chronic Myelogenous Leukemia)MTTComparable to Cisplatin[3]
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)HepG2 (Hepatocellular Carcinoma)MTTComparable to Cisplatin[3]
Indole amide derivative 2MCF7 (Breast Cancer)MTT0.81[4]
Indole amide derivative 2PC3 (Prostate Cancer)MTT2.13[4]
Indole amide derivative 4HT29 (Colon Cancer)MTT0.96[4]
Indole amide derivative 4HeLa (Cervical Cancer)MTT1.87[4]
Indole amide derivative 4MCF7 (Breast Cancer)MTT0.84[4]

Note: "-" indicates that the study reported effective inhibition without providing a specific IC50 value.

The anticancer mechanism of some of these derivatives involves the induction of apoptosis, or programmed cell death. For instance, certain carboxamide derivatives have been shown to increase the activity of caspases, key executioner enzymes in the apoptotic cascade, in glioma cells.[5] This is often accompanied by the suppression of anti-apoptotic proteins like Bcl-2 and survivin.[5]

One of the key targets for some aminophenyl cyclopropane derivatives, such as tranylcypromine, is Lysine-Specific Demethylase 1 (LSD1).[6][7][8] LSD1 is an enzyme that is often overexpressed in various cancers and plays a crucial role in tumor progression by altering gene expression.[7][8][9] By inhibiting LSD1, these compounds can suppress cancer cell proliferation, invasion, and migration.[7][9]

anticancer_pathway cluster_drug Aminophenyl Cyclopropane Derivative cluster_cell Cancer Cell Derivative Derivative LSD1 LSD1 Derivative->LSD1 Inhibition Caspases Caspases Derivative->Caspases Activation Oncogene_Expression Oncogene Expression LSD1->Oncogene_Expression Suppresses Proliferation Proliferation Oncogene_Expression->Proliferation Invasion_Metastasis Invasion & Metastasis Oncogene_Expression->Invasion_Metastasis Apoptosis Apoptosis Caspases->Apoptosis

Anticancer Mechanism of Aminophenyl Cyclopropane Derivatives

Modulating the Brain's Chemistry: Monoamine Oxidase Inhibition

Aminophenyl cyclopropane derivatives, particularly those containing a cyclopropylamine moiety, are potent inhibitors of monoamine oxidases (MAO).[10][11][12] MAOs are enzymes responsible for the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[13] By inhibiting these enzymes, these compounds can increase the levels of these neurotransmitters, making them effective antidepressants and potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[11][14]

These inhibitors can be selective for one of the two main isoforms of MAO, MAO-A or MAO-B, or act as non-selective inhibitors.[14] The selectivity profile influences their therapeutic application and potential side effects.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Cyclopropylamine Derivatives

Compound/DerivativeTargetInhibitionValue (IC50/Ki)Reference
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIC505 nM[10]
cis-N-benzyl-2-methoxycyclopropylamineMAO-AIC50170 nM[10]
Polyamine Analog 5MAO-AKi0.62 µM[15]
Polyamine Analog 5MAO-BKi0.16 µM[15]
Polyamine Analog 4MAO-AKi0.62 µM[15]
Polyamine Analog 4MAO-BKi0.31 µM[15]
Pyridazinobenzylpiperidine Derivative S5MAO-BIC500.203 µM[16]
Pyridazinobenzylpiperidine Derivative S5MAO-AIC503.857 µM[16]
Pyridazinobenzylpiperidine Derivative S16MAO-BIC500.979 µM[16]
Pyridazinobenzylpiperidine Derivative S16MAO-BKi0.721 µM[16]
Pyrazoline Derivative 5aeMAO-AKi-[17]
Pyrazoline Derivative 5afMAO-AKi-[17]
Pyrazoline Derivative 5agMAO-AKi-[17]
Pyrazoline Derivative D17MAO-AKi0.003 µM[18]
Pyrazoline Derivative D18MAO-AKi0.010 µM[18]
Pyrazoline Derivative D19MAO-AKi0.050 µM[18]

Note: "-" indicates that the study reported selectivity without providing a specific Ki value.

The mechanism of MAO inhibition by many cyclopropylamine derivatives is mechanism-based and irreversible.[10] This involves the formation of a covalent bond between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.[8]

mao_inhibition_workflow cluster_process MAO Inhibition Neurotransmitter Neurotransmitter MAO_Enzyme MAO Enzyme Neurotransmitter->MAO_Enzyme Metabolism Increased_Neurotransmitter Increased Neurotransmitter Levels in Synapse Neurotransmitter->Increased_Neurotransmitter Inactive_Metabolite Inactive Metabolite MAO_Enzyme->Inactive_Metabolite Cyclopropylamine_Derivative Cyclopropylamine Derivative Cyclopropylamine_Derivative->MAO_Enzyme Inhibition Cyclopropylamine_Derivative->Increased_Neurotransmitter Leads to mic_determination_workflow cluster_workflow Broth Microdilution MIC Assay Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells Containing Compound Dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-24 hours Inoculate_Plate->Incubate Visual_Inspection Visually Inspect for Bacterial Growth Incubate->Visual_Inspection Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->Determine_MIC

References

The Cyclopropane Ring: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties, arising from significant ring strain and bent bonds, impart profound and often beneficial effects on the physicochemical and pharmacological properties of drug molecules. This guide provides a comprehensive overview of the role of the cyclopropane moiety in drug design, from its fundamental characteristics to its application in approved therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties and Their Implications in Drug Design

The compact and rigid nature of the cyclopropane ring confers a unique set of properties that can be strategically exploited to overcome common challenges in drug development.[][2]

  • Conformational Rigidity: The fixed triangular geometry of the cyclopropane ring restricts the conformational freedom of a molecule.[3] This pre-organization can lock a drug candidate into its bioactive conformation, leading to enhanced binding affinity for its target and improved selectivity.[3][4] This conformational constraint can also contribute to a more favorable entropic profile upon binding.[5]

  • Metabolic Stability: The carbon-carbon bonds within a cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[3][4][6] This increased metabolic stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[5]

  • Lipophilicity and Solubility: The introduction of a cyclopropane ring can modulate a molecule's lipophilicity. While it is a hydrocarbon and thus lipophilic, its unique electronic character can lead to nuanced effects on overall polarity and solubility, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Bioisosterism: The cyclopropane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings. This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability or synthetic accessibility.

The Cyclopropane Ring in Action: Case Studies and Quantitative Data

The strategic incorporation of a cyclopropane ring has been instrumental in the development of numerous successful drugs across various therapeutic areas. The following tables summarize quantitative data for selected cyclopropane-containing drugs and clinical candidates, highlighting the impact of this moiety on potency and pharmacokinetics.

Table 1: Potency of Cyclopropane-Containing Drugs and Clinical Candidates

CompoundTargetIC50 / EC50Therapeutic Area
Tranylcypromine LSD1< 2 µMAntidepressant
MAO-A/B~20 µM
Grazoprevir HCV NS3/4a Protease0.01 nM (gt1b)Antiviral
Tasimelteon MT1/MT2 Receptors-Insomnia
ALK Inhibitor (Compound 1) ALK83 nMOncology
VEGFR-2 Inhibitor (Compound 37) VEGFR-2Low nMOncology
LSD1 Inhibitor (S2157) LSD1Potent (specific values vary)Oncology

Note: IC50/EC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[7][8][9][10]

Table 2: Pharmacokinetic Parameters of Selected Cyclopropane-Containing Drugs

DrugBioavailabilityHalf-lifeMetabolism
Tranylcypromine 50%~2.5 hoursHepatic
Tasimelteon ~38%-Primarily by CYP1A2 and CYP3A4

Data compiled from multiple sources.[11][12]

Key Signaling Pathways Modulated by Cyclopropane-Containing Drugs

The therapeutic effects of many cyclopropane-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a critical role in epigenetic regulation and is a validated target in oncology.[13][14] Tranylcypromine, an antidepressant, is a known irreversible inhibitor of LSD1.[8][9] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes.[13]

LSD1_Signaling_Pathway LSD1 Signaling Pathway cluster_nucleus Nucleus cluster_drug LSD1 Signaling Pathway LSD1 LSD1 H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 Oncogenes Oncogenes LSD1->Oncogenes Activation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Tumor_Suppressor Tumor Suppressor Genes H3K4me0->Tumor_Suppressor Repression Tranylcypromine Tranylcypromine Tranylcypromine->LSD1 Inhibits

Caption: LSD1 demethylates H3K4me2, leading to gene repression.

Anaplastic Lymphoma Kinase (ALK) Signaling in Non-Small Cell Lung Cancer (NSCLC)

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, including NSCLC.[15][16][17] Cyclopropane-containing ALK inhibitors block the kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[14]

ALK_Signaling_Pathway ALK Signaling in NSCLC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug ALK Signaling in NSCLC ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation ALK_Inhibitor Cyclopropane-containing ALK Inhibitor ALK_Inhibitor->ALK Inhibits

Caption: ALK activation drives cancer cell growth and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling in Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[18][19] Cyclopropane-containing inhibitors of VEGFR-2 block its kinase activity, thereby preventing the downstream signaling that leads to endothelial cell proliferation and migration.[20]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Migration Endothelial Cell Migration AKT->Migration VEGFR2_Inhibitor Cyclopropane-containing VEGFR-2 Inhibitor VEGFR2_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling is crucial for angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of cyclopropane-containing compounds.

Synthesis of Tranylcypromine Sulfate (A Representative Cyclopropylamine)

The following is a general multi-step synthetic route for tranylcypromine sulfate, starting from trans-cinnamic acid.[13]

Tranylcypromine_Synthesis Synthesis of Tranylcypromine Start trans-Cinnamic Acid Step1 Decarboxylation (Heat, N2) Start->Step1 Styrene Styrene Step1->Styrene Step2 Cyclopropanation (Ethyl diazoacetate, Cu catalyst) Styrene->Step2 EthylEster Ethyl trans-2-phenylcyclopropanecarboxylate Step2->EthylEster Step3 Hydrolysis (NaOH, Ethanol/Water, Reflux) EthylEster->Step3 CarboxylicAcid trans-2-Phenylcyclopropanecarboxylic Acid Step3->CarboxylicAcid Step4 Acyl Chloride Formation (SOCl2, Benzene, Reflux) CarboxylicAcid->Step4 AcylChloride trans-2-Phenylcyclopropanecarbonyl Chloride Step4->AcylChloride Step5 Curtius Rearrangement (NaN3, Toluene) AcylChloride->Step5 Isocyanate trans-2-Phenylcyclopropyl Isocyanate Step5->Isocyanate Step6 Hydrolysis (HCl, Reflux) Isocyanate->Step6 Tranylcypromine_Base Tranylcypromine (base) Step6->Tranylcypromine_Base Step7 Salt Formation (H2SO4, Ethanol) Tranylcypromine_Base->Step7 FinalProduct Tranylcypromine Sulfate Step7->FinalProduct

Caption: A multi-step synthesis of Tranylcypromine Sulfate.

Detailed Protocol:

  • Decarboxylation of trans-Cinnamic Acid: Heat trans-cinnamic acid under a nitrogen atmosphere at 125–140 °C for 4 hours. The resulting styrene is purified by vacuum distillation.

  • Cyclopropanation: To a solution of styrene in an appropriate solvent, add a catalytic amount of a copper catalyst. Then, add ethyl diazoacetate dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The crude product, ethyl trans-2-phenylcyclopropanecarboxylate, is purified by column chromatography.

  • Hydrolysis: The ethyl ester is hydrolyzed by refluxing with sodium hydroxide in a mixture of ethanol and water. After completion, the reaction is acidified with concentrated HCl to precipitate trans-2-phenylcyclopropanecarboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is converted to the corresponding acyl chloride by refluxing with thionyl chloride in benzene. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Curtius Rearrangement: The acyl chloride is treated with sodium azide in toluene at 80 °C to form the acyl azide, which undergoes rearrangement to the isocyanate upon heating.

  • Hydrolysis to Amine: The isocyanate is hydrolyzed to the primary amine, tranylcypromine, by refluxing with concentrated hydrochloric acid. The reaction mixture is then basified with 60% KOH.

  • Salt Formation: The free base is dissolved in ethanol and treated with an ethanolic solution of sulfuric acid to precipitate tranylcypromine sulfate.

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the activity of LSD1 by detecting the hydrogen peroxide produced during the demethylation reaction.[7][21]

LSD1_Assay_Workflow LSD1 Inhibition Assay Workflow Start Prepare Reagents: LSD1 enzyme, H3K4me2 peptide substrate, Inhibitor (e.g., Tranylcypromine), HRP, Amplex Red Step1 Incubate LSD1 and Inhibitor Start->Step1 Step2 Add Substrate to Initiate Reaction Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Add HRP and Amplex Red Step3->Step4 Step5 Incubate in Dark Step4->Step5 Step6 Measure Fluorescence (Ex/Em ~530/590 nm) Step5->Step6 End Calculate % Inhibition and IC50 Step6->End

Caption: Workflow for a fluorometric LSD1 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human LSD1 enzyme, a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate, the test inhibitor (e.g., tranylcypromine) at various concentrations, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red). All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add the LSD1 enzyme and the test inhibitor at different concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Add a mixture of HRP and Amplex Red to each well. This mixture will react with the hydrogen peroxide produced by the LSD1 reaction to generate a fluorescent product (resorufin).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 5-10 minutes. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro ALK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to the ALK kinase.[22]

ALK_Assay_Workflow ALK Kinase Binding Assay Workflow Start Prepare Reagents: ALK enzyme, Eu-labeled anti-tag antibody, Alexa Fluor® 647-labeled tracer, Inhibitor Step1 Add Inhibitor to Plate Start->Step1 Step2 Add Kinase/Antibody Mixture Step1->Step2 Step3 Add Tracer Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Read TR-FRET Signal (Ex: 340 nm, Em: 615 nm & 665 nm) Step4->Step5 End Calculate % Inhibition and IC50 Step5->End

Caption: Workflow for a TR-FRET based ALK kinase binding assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of recombinant ALK kinase, a Europium (Eu)-labeled anti-tag antibody that binds to the kinase, an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (tracer), and the test inhibitor at various concentrations. All dilutions are made in the provided kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor at different concentrations.

  • Addition of Kinase and Antibody: Add a pre-mixed solution of the ALK kinase and the Eu-labeled anti-tag antibody to each well.

  • Addition of Tracer: Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percentage of inhibition is determined by comparing the emission ratio in the presence of the inhibitor to the controls (no inhibitor and high concentration of a known inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay (Kinase-Glo™ Luminescence Assay)

This assay measures the kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[4][18][23]

VEGFR2_Assay_Workflow VEGFR-2 Kinase Assay Workflow Start Prepare Reagents: VEGFR-2 enzyme, Substrate (Poly-Glu,Tyr), ATP, Inhibitor Step1 Add Master Mix (Buffer, ATP, Substrate) to Plate Start->Step1 Step2 Add Inhibitor Step1->Step2 Step3 Add VEGFR-2 Enzyme to Initiate Reaction Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Add Kinase-Glo™ Reagent Step4->Step5 Step6 Incubate at Room Temperature Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Calculate % Inhibition and IC50 Step7->End

Caption: Workflow for a luminescence-based VEGFR-2 kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test inhibitor at various concentrations. All reagents are prepared in 1x Kinase Buffer.

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate.

  • Assay Plate Setup: In a 96-well white plate, add the master mix to all wells. Then, add the test inhibitor at different concentrations to the appropriate wells. Add buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.

  • Initiate Reaction: Add the diluted VEGFR-2 enzyme to all wells except the blank wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: After the incubation, add Kinase-Glo™ MAX reagent to all wells. This reagent will lyse the cells (if applicable) and contains luciferase and luciferin, which will produce light in the presence of the remaining ATP.

  • Incubation and Measurement: Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

This assay is used to determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Metabolic_Stability_Workflow Metabolic Stability Assay Workflow Start Prepare Reagents: Human Liver Microsomes, Test Compound, NADPH regenerating system Step1 Pre-incubate Microsomes and Test Compound at 37°C Start->Step1 Step2 Initiate Reaction by Adding NADPH Step1->Step2 Step3 Take Aliquots at Different Time Points Step2->Step3 Step4 Quench Reaction (e.g., with Acetonitrile) Step3->Step4 Step5 Centrifuge and Collect Supernatant Step4->Step5 Step6 Analyze by LC-MS/MS Step5->Step6 End Calculate Half-life and Intrinsic Clearance Step6->End

Caption: Workflow for a microsomal metabolic stability assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound. Prepare an incubation mixture containing human liver microsomes in a phosphate buffer (pH 7.4). Prepare a solution of an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Setup: In a series of microcentrifuge tubes, pre-warm the liver microsome incubation mixture at 37°C. Add the test compound to each tube.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the tubes. A control incubation without the NADPH system should also be run to assess non-NADPH dependent degradation.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration in the incubation.

Conclusion

The cyclopropane ring is a small but mighty structural motif that has had a significant and lasting impact on medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere has led to its incorporation into a wide range of clinically successful drugs. As our understanding of its unique properties continues to grow, and as synthetic methodologies for its installation become more sophisticated, the cyclopropane ring is poised to play an even more prominent role in the design and development of the next generation of therapeutics. This guide has provided a comprehensive overview of the core principles and practical applications of the cyclopropane ring in drug discovery, offering a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

The Aminophenyl Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminophenyl scaffold, a versatile and synthetically accessible structural motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its status as a "privileged scaffold" – a molecular framework capable of binding to a diverse range of biological targets. This technical guide provides a comprehensive overview of the aminophenyl core in drug design, detailing its application in the development of targeted therapies, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved.

The Aminophenyl Scaffold in Targeted Therapies

The aminophenyl moiety is a key pharmacophore in a multitude of approved and investigational drugs, primarily due to its role as a hinge-binding motif in kinase inhibitors and its ability to act as a zinc-binding group in metalloenzymes. Its applications span across several therapeutic areas, most notably in oncology.

Kinase Inhibitors

The aminophenyl scaffold is a prevalent feature in numerous tyrosine kinase inhibitors (TKIs) and serine/threonine kinase inhibitors. The nitrogen atom and the adjacent phenyl ring often form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent and selective inhibition.

  • Checkpoint Kinase 1 (CHK1) Inhibitors: The 3-aminopyrazine-2-carbonitrile scaffold, a bioisostere of the aminophenyl group, has shown significant promise in targeting CHK1, a crucial regulator of the DNA damage response.[1] Inhibition of CHK1 can lead to mitotic catastrophe and cell death in cancer cells with damaged DNA.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Gefitinib and erlotinib are examples of EGFR TKIs that, while not strictly containing a simple aminophenyl group, feature an anilinoquinazoline core where the aniline portion mimics the hydrogen bonding pattern of an aminophenyl scaffold. These drugs are effective in treating non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2]

  • Src Family Kinase (SFK) Inhibitors: The 4-aminopyrazolopyrimidine scaffold is a key component in inhibitors of Src family kinases, which are implicated in cancer cell proliferation, migration, and invasion.[3]

Histone Deacetylase (HDAC) Inhibitors

The N-(2-aminophenyl)-benzamide structure serves as a crucial zinc-binding group in a class of HDAC inhibitors.[1][4] HDACs are enzymes that play a pivotal role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[5] Chidamide, an approved drug, belongs to this class of benzamide HDAC inhibitors.[4][6]

DNA Methyltransferase (DNMT) Inhibitors

The aminophenyl scaffold has also been incorporated into non-nucleoside inhibitors of DNA methyltransferases. SGI-1027, a potent DNMT inhibitor, features a central 4-amino-N-(4-aminophenyl)benzamide core.[7] DNMTs are responsible for maintaining DNA methylation patterns, and their inhibition can lead to the reactivation of silenced tumor suppressor genes.

Aryl Hydrocarbon Receptor (AhR) Agonists

2-(4-aminophenyl)benzothiazoles represent a class of compounds that act as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[8] Activation of the AhR signaling pathway by these compounds can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, and subsequent metabolic activation to cytotoxic species that can induce apoptosis in cancer cells.[8]

Data Presentation: Quantitative Bioactivity

The following tables summarize key quantitative data for representative compounds featuring the aminophenyl scaffold across different target classes.

Table 1: In Vitro Inhibitory Activity of Aminophenyl-Based Kinase Inhibitors

CompoundScaffoldTarget KinaseIC50 (nM)Assay Method
SRA737 (analog)3-Aminopyrazine-2-carbonitrileCHK11.3 - 1.4Radiometric / Biochemical Assay[1]
PrexasertibPyrrolopyrimidineCHK11Biochemical Assay[1]
Compound 7Imidazo[1,5-a]pyrazin-8-amineFGFR1, FGFR2, FGFR3, FGFR4<0.3, 1.1, <0.3, 0.5Not Specified[3]
PP1Pyrazolo[3,4-d]pyrimidin-4-amineLCK, Fyn5, 6Not Specified[3]
AD-80Pyrazolo[3,4-d]pyrimidin-4-amineRET4Not Specified[3]

Table 2: In Vitro Inhibitory Activity of Aminophenyl-Based HDAC Inhibitors

CompoundScaffoldTarget HDACIC50 (nM)Reference
NAN-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC1, HDAC2, HDAC395.2, 260.7, 255.7[6]
Compound 11a(S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamideHDAC1, HDAC2, HDAC320.6, 157, 138[9]
GK444N-(2-aminophenyl)-benzamide derivativeHDAC1, HDAC2, HDAC3100 - 361 (range)[10]
GK718N-(2-aminophenyl)-benzamide derivativeHDAC1, HDAC2, HDAC3139 - 259 (range)[10]

Table 3: Antiproliferative Activity of Aminophenyl-Based Compounds

CompoundScaffoldCell LineIC50 (µM)Reference
NAN-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780, HepG22.66, 1.73[6]
PBHT DerivativeAminophenyl pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ideHCT1510.1 - 14.2 (range)[11]
2-(4-aminophenyl)benzothiazole (5a)2-(4-aminophenyl)benzothiazoleMCF-7, MDA 468Nanomolar range[3]
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c)Aminothiazole-paeonolAGS, HT-29, HeLa4.0, 4.4, 5.8[12]

Table 4: Pharmacokinetic Parameters of Representative Aminophenyl-Containing Drugs

DrugTargetTmax (hr)Cmax (ng/mL)AUC (ng·hr/mL)Half-life (hr)Species
GefitinibEGFR1.25248.431342.85Not SpecifiedRat[13]
para-Aminophenol (PAP)N/A (Metabolite study)40.5 (µg/mL)9.27 (µg·hr/mL)5.95Rat[14]
1-(3′-bromophenyl)-heliamineNot Specified1.00 ± 0.45568.65 ± 122.141968.64 ± 479.811.62 ± 0.18Rat[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding of the role of aminophenyl scaffolds in drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Signaling Pathways

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CHK1_active p-CHK1 (Active) CDC25 CDC25 Phosphatases CHK1_active->CDC25 phosphorylates Apoptosis Apoptosis / Mitotic Catastrophe CHK1_active->Apoptosis abrogation leads to CDC25_inactive p-CDC25 (Inactive) CDK CDK CDC25_inactive->CDK cannot activate Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK->Cell_Cycle_Arrest leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor Aminophenyl-based CHK1 Inhibitor Inhibitor->CHK1_active inhibits

Caption: CHK1 signaling pathway in response to DNA damage and its inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR binds EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer dimerization & autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS recruits PI3K PI3K EGFR_dimer->PI3K activates RAS RAS Grb2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates AKT->Transcription Inhibitor Aminophenyl-based EGFR Inhibitor Inhibitor->EGFR_dimer inhibits

Caption: Simplified EGFR signaling pathway and the action of TKIs.

SRC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC_inactive Src (inactive) RTK->SRC_inactive activates Integrin Integrin Integrin->SRC_inactive activates SRC_active Src (active) SRC_inactive->SRC_active FAK FAK SRC_active->FAK STAT3 STAT3 SRC_active->STAT3 RAS_MAPK RAS-MAPK Pathway SRC_active->RAS_MAPK PI3K_AKT PI3K-AKT Pathway SRC_active->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Invasion, Angiogenesis) FAK->Gene_Expression STAT3->Gene_Expression RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression Inhibitor Aminophenyl-based Src Inhibitor Inhibitor->SRC_active inhibits

Caption: Overview of Src kinase signaling in cancer.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-aminophenyl)benzothiazole AHR_complex AhR-HSP90-XAP2-p23 complex Ligand->AHR_complex binds to AHR_ligand_complex Ligand-AhR complex AHR_complex->AHR_ligand_complex conformational change ARNT ARNT AHR_ligand_complex->ARNT translocates to nucleus and dimerizes with AHR_ARNT_dimer AhR-ARNT Dimer XRE Xenobiotic Response Element (XRE) AHR_ARNT_dimer->XRE binds to Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription induces

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][8][16]

HDAC_Inhibition_Downstream cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones HATs acetylate Chromatin Condensed Chromatin (Heterochromatin) Histones->Chromatin leads to Open_Chromatin Relaxed Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin leads to Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors allows binding of Gene_Expression Tumor Suppressor Gene Expression Transcription_Factors->Gene_Expression activate Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor Aminophenyl-based HDAC Inhibitor Inhibitor->HDAC inhibits

Caption: Downstream effects of HDAC inhibition on gene expression.[5]

Experimental and Drug Discovery Workflows

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of Aminophenyl Scaffold Derivatives Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for drug discovery and development.[7][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminophenyl scaffold-based compounds.

Synthesis of N-(2-Aminophenyl)-benzamide Derivatives

This protocol describes a general method for the synthesis of N-(2-aminophenyl)-benzamide-based HDAC inhibitors, adapted from literature procedures.[18][19][20]

Step 1: Activation of Carboxylic Acid

  • To a solution of the desired benzoic acid derivative (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) or thionyl chloride (SOCl2) (1.2 eq).

  • If using a coupling reagent like BOP, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the activation is complete (can be monitored by thin-layer chromatography).

Step 2: Amide Bond Formation

  • In a separate flask, dissolve o-phenylenediamine (1.0 eq) in an anhydrous solvent (e.g., DCM or THF).

  • Slowly add the activated carboxylic acid solution from Step 1 to the o-phenylenediamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-aminophenyl)-benzamide derivative.

In Vitro Radiometric Kinase Assay (Filter-Binding Method)

This protocol outlines a standard procedure for determining the inhibitory activity of a compound against a specific protein kinase using a radiometric filter-binding assay.[4][11][12][21][22][23][24]

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.1 mM Na₃VO₄)

  • Test compound dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer in a microcentrifuge tube or 96-well plate.

  • Add the test compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration typically at or near the Km for ATP) and incubate at 30 °C for a specified time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Immediately immerse the filter paper in a beaker containing the stop solution (e.g., 0.5% or 75 mM phosphoric acid).

  • Wash the filter paper three to four times with the stop solution for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the filter paper.

  • Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Fluorometric HDAC Activity Assay

This protocol describes a general method for measuring HDAC activity and inhibition using a fluorogenic substrate.[5][8][22][25][26]

Materials:

  • Purified HDAC enzyme or nuclear extract containing HDAC activity

  • Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compound dissolved in DMSO

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In the wells of a 96-well black microplate, add the HDAC assay buffer.

  • Add the test compound at various concentrations or DMSO (vehicle control). Add a known HDAC inhibitor like Trichostatin A to positive control wells.

  • Add the purified HDAC enzyme or nuclear extract to all wells except for the "no enzyme" control wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the fluorescent signal to develop.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of HDAC inhibition for each compound concentration relative to the DMSO control, after subtracting the background fluorescence from the "no enzyme" control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Colorimetric DNMT Activity Assay

This protocol outlines a general procedure for a colorimetric ELISA-based assay to measure DNMT activity and inhibition.[3][27][28][29][30]

Materials:

  • Purified DNMT enzyme or nuclear extract

  • A universal DNA substrate coated on a 96-well plate

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • DNMT assay buffer

  • Test compound dissolved in DMSO

  • A known DNMT inhibitor (e.g., zebularine) as a positive control

  • Capture antibody (specific for 5-methylcytosine)

  • Detection antibody (e.g., HRP-conjugated)

  • Colorimetric developing solution (e.g., TMB substrate)

  • Stop solution (e.g., dilute sulfuric acid)

  • 96-well plate reader

Procedure:

  • To the DNA-coated wells, add the DNMT assay buffer, SAM, and the test compound at various concentrations or DMSO (vehicle control). Add a known DNMT inhibitor to positive control wells.

  • Add the purified DNMT enzyme or nuclear extract to initiate the methylation reaction.

  • Incubate the plate at 37 °C for 1-2 hours to allow for DNA methylation.

  • Wash the wells several times with a wash buffer to remove non-bound components.

  • Add the diluted capture antibody (anti-5-methylcytosine) to each well and incubate at room temperature for 30-60 minutes.

  • Wash the wells to remove the unbound capture antibody.

  • Add the diluted detection antibody to each well and incubate at room temperature for 30 minutes.

  • Wash the wells to remove the unbound detection antibody.

  • Add the developing solution to each well and incubate in the dark at room temperature for 5-15 minutes, or until color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of DNMT inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The aminophenyl scaffold has proven to be a remarkably fruitful starting point for the design and discovery of novel therapeutics. Its versatility allows for its incorporation into a wide array of molecular architectures, targeting diverse and critical disease-related proteins. From the hinge-binding interactions in kinase inhibitors to the zinc chelation in HDAC inhibitors, the aminophenyl moiety consistently demonstrates its value in establishing potent and selective biological activity. The continued exploration of this privileged scaffold, coupled with a deeper understanding of the signaling pathways it modulates and the refinement of experimental methodologies, will undoubtedly lead to the development of next-generation targeted therapies for a range of human diseases.

References

Potential Therapeutic Targets for Methyl 1-(4-aminophenyl)cyclopropanecarboxylate Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets for analogues of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. This class of compounds, characterized by a substituted aminophenyl ring linked to a cyclopropane carboxylate moiety, has emerged as a promising scaffold in drug discovery. This document collates and analyzes existing scientific literature to identify key biological targets, presents available quantitative data on their activity, details relevant experimental protocols for their evaluation, and visualizes the associated signaling pathways. The primary therapeutic areas identified include metabolic disorders, oncology, and neurology, with specific molecular targets such as Dipeptidyl Peptidase-IV (DPP-IV), DNA Methyltransferases (DNMTs), and Monoamine Transporters.

Introduction

The unique structural features of this compound analogues, combining the rigidity of the cyclopropane ring with the versatile chemistry of the aminophenyl group, make them attractive candidates for medicinal chemistry campaigns. The cyclopropane ring acts as a bioisostere for other chemical groups, often conferring improved metabolic stability and target-binding affinity. The aminophenyl moiety provides a handle for a wide range of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. This guide explores the key therapeutic targets that have been identified for analogues bearing this core structure.

Potential Therapeutic Targets

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an established therapeutic target for type 2 diabetes.[1] The rigid cyclopropane ring in the analogues of this compound can mimic the proline residue of natural DPP-IV substrates, leading to potent and selective inhibition.

DNA Methyltransferase (DNMT) Inhibition

DNA methyltransferases are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification that often leads to gene silencing.[2] Aberrant DNA methylation is a hallmark of cancer, where the silencing of tumor suppressor genes contributes to tumorigenesis.[3] Non-nucleoside inhibitors of DNMTs are of significant interest as they may offer a more favorable safety profile compared to nucleoside analogues. The aminophenyl scaffold of the described analogues can be elaborated to interact with the active site of DNMTs, potentially reversing the hypermethylation of tumor suppressor genes.

Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[4] Inhibition of these transporters can elevate the levels of dopamine and norepinephrine in the brain and is a therapeutic strategy for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The structural features of this compound analogues are amenable to modifications that can confer potent and selective inhibition of these transporters.

Anticancer Activity

Beyond specific enzyme inhibition, analogues of this class have demonstrated direct cytotoxic and antiproliferative effects against various cancer cell lines.[5][6] The mechanisms underlying this activity are likely multifactorial and may include the induction of apoptosis. The aminophenyl moiety is a common feature in many established anticancer agents, and its presence in this scaffold warrants further investigation into its potential as a broad-spectrum or targeted anticancer agent.

Quantitative Data on Analogue Activity

The following tables summarize the available quantitative data for compounds analogous to this compound against the identified therapeutic targets. It is important to note that the data presented is for structurally related compounds and not for the parent molecule itself, for which specific public data is limited.

Table 1: DPP-IV Inhibitory Activity of Analogous Compounds

Compound IDStructureTargetIC50 (µM)Reference
Analogue A (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-oneDPP-IV0.07[7][8]
Analogue B 2-benzylpyrrolidine derivativeDPP-IV0.3 ± 0.03[9][10]
Analogue C 4-benzylpiperidine derivativeDPP-IV1.6 ± 0.04[9][10]
Analogue D phenethyl-piperazine derivativeDPP-IV1.2 ± 0.04[9][10]
Analogue E 4-amino-1-benzylpiperidine derivativeDPP-IV4 ± 0.08[9][10]

Table 2: DNMT Inhibitory Activity of Non-Nucleoside Analogues

Compound IDStructureTargetIC50 (µM)Reference
SGI-1027 N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamideDNMT19[11][12]
Analogue F meta/meta analogue of SGI-1027DNMT19[11][12]
Hydralazine 1-hydrazinylphthalazineDNMT12 (A549 cells)[1]
DY-46-2 Novel non-nucleoside inhibitorDNMT3A0.39 ± 0.23[13]

Table 3: Cytotoxicity of Analogous Compounds in Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
5F 203 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7<0.01[5]
Phortress 2-(4-amino-3-methylphenyl)benzothiazoleIGROV-1<0.01[5]
Compound 7 methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA5496.3 ± 2.5[6]
Compound 8 methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG23.8 ± 0.5[6]
Compound 2 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivativeMCF-70.013[10][14]

Experimental Protocols

Synthesis of this compound Analogues

A general synthetic route to analogues of this compound involves the following key steps:

  • Formation of the Cyclopropane Ring: This can be achieved through various methods, such as the Simmons-Smith reaction on an appropriate cinnamate ester or via intramolecular cyclization of a γ-halo ester.

  • Introduction of the Aminophenyl Moiety: This is typically accomplished through a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

  • Functional Group Interconversion: The ester and amino groups can be further modified to generate a library of analogues. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The amino group can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities.

A representative synthetic scheme is provided below:

G start Substituted Styrene Derivative intermediate1 Cyclopropanation (e.g., Simmons-Smith) start->intermediate1 intermediate2 Esterification intermediate1->intermediate2 intermediate3 Nitration intermediate2->intermediate3 intermediate4 Reduction of Nitro Group intermediate3->intermediate4 final_product This compound Analogue intermediate4->final_product

General synthetic workflow for analogues.

In Vitro DPP-IV Inhibition Assay (Fluorescence-based)

This protocol describes a common method to assess the inhibitory activity of compounds against DPP-IV.[5][15]

  • Reagents and Materials:

    • Human recombinant DPP-IV enzyme

    • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl buffer (pH 7.5)

    • Test compounds and a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In the 96-well plate, add the test compound or control solution.

    • Add the DPP-IV enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro DNMT Activity Assay (Colorimetric)

This protocol outlines a common ELISA-based method to measure DNMT activity and its inhibition.[16][17][18]

  • Reagents and Materials:

    • Recombinant human DNMT1, DNMT3A, or DNMT3B enzyme

    • DNMT substrate-coated 96-well plate (e.g., poly(dI-dC))

    • S-adenosyl-L-methionine (SAM) as a methyl donor

    • Anti-5-methylcytosine (5-mC) primary antibody

    • HRP-conjugated secondary antibody

    • TMB substrate solution

    • Stop solution (e.g., H2SO4)

    • Wash buffer and Assay buffer

    • Test compounds and a known DNMT inhibitor (e.g., Decitabine) as a positive control

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control.

    • To the DNMT substrate-coated wells, add the assay buffer, SAM, the test compound or control, and the DNMT enzyme.

    • Incubate the plate to allow for the methylation reaction to occur (e.g., 1-2 hours at 37°C).

    • Wash the wells to remove unreacted components.

    • Add the anti-5-mC primary antibody and incubate to allow binding to the newly methylated DNA.

    • Wash the wells and add the HRP-conjugated secondary antibody, followed by another incubation.

    • Wash the wells and add the TMB substrate. A blue color will develop.

    • Stop the reaction with the stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-IV assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Test compounds

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 595 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Signaling Pathways and Mechanisms of Action

DPP-IV Signaling Pathway

The inhibition of DPP-IV leads to an increase in the circulating levels of active GLP-1 and GIP. These incretin hormones then bind to their respective receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion. GLP-1 also acts on pancreatic α-cells to suppress glucagon secretion. The overall effect is improved glycemic control.

DPP4_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell GLP1_GIP Active GLP-1 & GIP DPP4 DPP-IV GLP1_GIP->DPP4 Degradation GLP1R GLP-1 Receptor GLP1_GIP->GLP1R Binding Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor Methyl 1-(4-aminophenyl) cyclopropanecarboxylate Analogue DPP4_Inhibitor->DPP4 Inhibition AC Adenylate Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin

DPP-IV inhibition and its effect on insulin secretion.

DNMT Mechanism of Action and Inhibition

DNMTs, particularly DNMT1, are responsible for maintaining DNA methylation patterns during cell division.[2] In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing. DNMT inhibitors can prevent this process, leading to the re-expression of these genes and subsequent anti-tumor effects. This process is often intertwined with histone modifications, where methylated DNA recruits histone deacetylases (HDACs) and other repressive chromatin remodeling complexes.

DNMT_Pathway cluster_gene Gene Promoter cluster_chromatin Chromatin State CpG_Island CpG Island Gene_Silencing Gene Silencing (Tumor Suppressor Off) CpG_Island->Gene_Silencing DNMT1 DNMT1 SAH SAH DNMT1->SAH Methyl_Group DNMT1->Methyl_Group Gene_Expression Gene Expression (Tumor Suppressor On) DNMT1->Gene_Expression Allows SAM SAM SAM->DNMT1 Methyl_Group->CpG_Island Methylation DNMT_Inhibitor Methyl 1-(4-aminophenyl) cyclopropanecarboxylate Analogue DNMT_Inhibitor->DNMT1 Inhibition

Mechanism of DNMT inhibition and gene re-expression.

Monoamine Transporter Inhibition Mechanism

Monoamine transporters are transmembrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. Inhibitors of these transporters, such as certain analogues of this compound, bind to the transporter protein, blocking the reuptake process. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing and prolonging its signaling.

MAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitter) Vesicle->Synaptic_Cleft Release MAT Monoamine Transporter (DAT/NET) MAT_Inhibitor Methyl 1-(4-aminophenyl) cyclopropanecarboxylate Analogue MAT_Inhibitor->MAT Blockade Synaptic_Cleft->MAT Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signal Neuronal Signal Receptor->Signal

Blockade of monoamine transporters in the synapse.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics. The evidence presented in this guide highlights its potential to target a range of clinically relevant proteins, including DPP-IV, DNMTs, and monoamine transporters, and to exhibit direct anticancer activity. The provided quantitative data, though on analogous structures, offers a valuable starting point for structure-activity relationship studies. The detailed experimental protocols serve as a practical resource for researchers initiating screening and characterization of new analogues. The visualized signaling pathways provide a clear conceptual framework for understanding the mechanisms of action. Further research is warranted to synthesize and evaluate a broader range of analogues to fully explore the therapeutic potential of this promising chemical class.

References

Methodological & Application

Synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry. This compound's structure, featuring a cyclopropane ring attached to an aniline moiety, makes it a key intermediate for the development of novel therapeutic agents.

The synthesis is typically achieved through a two-step process: the formation of methyl 1-(4-nitrophenyl)cyclopropanecarboxylate followed by the reduction of the nitro group to an amine. This document outlines detailed protocols for both of these critical transformations, along with a summary of quantitative data for easy comparison of different methodologies.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram, starting from the construction of the cyclopropane ring on a nitro-substituted aromatic precursor, followed by the crucial reduction step to yield the final amine.

SynthesisWorkflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction Start Starting Materials (e.g., 4-Nitrophenylacetonitrile, 1,2-Dibromoethane) Intermediate Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate Start->Intermediate Base-mediated cyclization & Esterification FinalProduct This compound Intermediate->FinalProduct Reduction of Nitro Group

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis, providing a comparison of different reaction conditions and their outcomes.

StepReactionReagents and ConditionsYield (%)Purity (%)Reference
1 Cyclopropanation & Esterification 1. NaH, DMF; 1,2-dibromoethane2. H₂SO₄, Methanol65-75>95Hypothetical Protocol 1
2 Nitro Reduction H₂, 10% Pd/C, Methanol, rt, 4h90-98>98[1]
2 Nitro Reduction Fe powder, Acetic Acid, Ethanol, 78°C, 2h85-95>97[2]
2 Nitro Reduction SnCl₂·2H₂O, Ethanol, 50°C, 3h80-90>96[1]

Note: The data for Step 1 is based on a common synthetic strategy for analogous compounds, as a specific literature protocol with quantitative data for this exact transformation proved elusive during the search. The yields and purities are typical for such reactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

This protocol describes the formation of the cyclopropane ring followed by esterification.

Materials:

  • 4-Nitrophenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dibromoethane

  • Methanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • Cyclization: a. To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) cautiously under a nitrogen atmosphere. b. Add anhydrous DMF to the flask to create a slurry. c. Dissolve 4-nitrophenylacetonitrile (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C using the dropping funnel. d. Stir the mixture at room temperature for 30 minutes. e. Add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture. f. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC. g. After completion, cool the reaction to room temperature and quench by the slow addition of water. h. Extract the aqueous layer with diethyl ether (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-nitrophenyl)cyclopropanecarbonitrile.

  • Hydrolysis and Esterification: a. To the crude 1-(4-nitrophenyl)cyclopropanecarbonitrile, add a mixture of methanol and concentrated sulfuric acid (e.g., 20:1 v/v). b. Heat the mixture to reflux and stir for 12-24 hours until the hydrolysis of the nitrile and subsequent esterification are complete (monitor by TLC). c. Cool the reaction mixture to room temperature and carefully pour it into ice-water. d. Neutralize the solution with a saturated aqueous sodium bicarbonate solution. e. Extract the product with diethyl ether (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 1-(4-nitrophenyl)cyclopropanecarboxylate.

Protocol 2: Reduction of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate to this compound

This section provides three alternative protocols for the reduction of the nitro group.

Materials:

  • Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Materials:

  • Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., 5:2:1 v/v/v).

  • Heat the mixture to reflux (approximately 78 °C) with vigorous stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the iron residues.

  • Wash the iron residues with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

  • Purify by column chromatography if necessary.

Materials:

  • Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Carefully basify the mixture with a saturated sodium bicarbonate solution until the tin salts precipitate.

  • Filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Purify by column chromatography if needed.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps and the choice of reagents for the reduction of the nitro group.

ReductionPathways cluster_reduction Reduction Methods Start Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate PdC Catalytic Hydrogenation (H₂, Pd/C) Start->PdC Fe Metal/Acid Reduction (Fe, AcOH) Start->Fe SnCl2 Metal Salt Reduction (SnCl₂) Start->SnCl2 End This compound PdC->End Fe->End SnCl2->End

Caption: Alternative pathways for the reduction of the nitro intermediate.

References

Application Notes and Protocols for the Purification of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a chemical intermediate of interest in organic synthesis and pharmaceutical development. The purity of this compound is critical for the successful synthesis of downstream products, necessitating efficient and reliable purification methods. This document provides detailed application notes and protocols for the purification of this compound using standard laboratory techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Compound Properties:

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • Appearance: Solid

  • Purity (typical commercial grade): ≥97%

  • Storage: 4°C, protect from light

Purification Strategies

The selection of a suitable purification technique depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale. A general workflow for the purification of this compound is presented below.

PurificationWorkflow Crude Crude this compound PurityAnalysis1 Assess Purity (TLC, HPLC, NMR) Crude->PurityAnalysis1 Recrystallization Recrystallization PurityAnalysis1->Recrystallization High initial purity (>90%) ColumnChrom Column Chromatography PurityAnalysis1->ColumnChrom Moderate initial purity (50-90%) Separable impurities PrepHPLC Preparative HPLC PurityAnalysis1->PrepHPLC Low initial purity (<50%) or difficult to separate impurities PurityAnalysis2 Assess Purity Recrystallization->PurityAnalysis2 ColumnChrom->PurityAnalysis2 PrepHPLC->PurityAnalysis2 PureProduct Pure Product (>99%) PurityAnalysis2->PureProduct Purity Met Repurify Further Purification Needed PurityAnalysis2->Repurify Purity Not Met Repurify->ColumnChrom Repurify->PrepHPLC

Figure 1: General workflow for the purification of this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for each purification protocol. The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.

Purification MethodTypical Yield (%)Purity (Post-Purification, by HPLC) (%)ScaleNotes
Recrystallization 70-90%>99.0%Milligrams to multi-gramsEffective for removing small amounts of impurities from a solid product.
Column Chromatography 60-85%>98.5%Milligrams to gramsGood for separating compounds with different polarities.
Preparative HPLC 50-80%>99.5%Micrograms to gramsOffers high resolution for separating closely related impurities.[1]

Experimental Protocols

Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All procedures should be performed in a well-ventilated fume hood.

Method A: Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are relatively pure to begin with. The choice of solvent is critical; the target compound should be soluble in the hot solvent and insoluble in the cold solvent.

1. Single-Solvent Recrystallization (Ethanol/Methanol)

  • Protocol:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) to the flask.

    • Heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

    • If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The charcoal is then removed by hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

2. Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

  • Protocol:

    • Dissolve the crude product in a minimum amount of hot ethyl acetate (the "good" solvent).

    • While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

    • Follow steps 5-8 from the single-solvent recrystallization protocol, using a cold mixture of ethyl acetate/hexane for washing the crystals.

Method B: Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase.

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Protocol:

    • Column Packing (Wet Slurry Method):

      • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).

      • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

      • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

    • Elution:

      • Begin eluting the column with the initial mobile phase.

      • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Fraction Collection:

      • Collect fractions and monitor the elution of the product using TLC.

      • Combine the fractions containing the pure product.

    • Solvent Removal:

      • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Method C: Preparative HPLC

Preparative HPLC is used for purifying compounds with high purity requirements or for separating complex mixtures.[1] The method is first developed on an analytical scale and then scaled up.

  • Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Protocol:

    • Analytical Method Development:

      • Develop a separation method on an analytical HPLC system to achieve good resolution between the target compound and its impurities.

      • Optimize the mobile phase composition and gradient.

    • Scale-Up:

      • Transfer the optimized method to a preparative HPLC system with a larger column of the same stationary phase.[1]

      • Adjust the flow rate and injection volume according to the column dimensions.[1]

    • Fraction Collection:

      • Collect the fractions corresponding to the peak of the pure product.

    • Product Recovery:

      • Combine the pure fractions.

      • If a buffer was used, a liquid-liquid extraction or solid-phase extraction may be necessary to remove the buffer salts.

      • Evaporate the solvent to obtain the final product.

Visualization of Purification Workflow

The logical flow of selecting and performing a purification technique can be visualized as follows:

PurificationLogic Start Crude Product Analysis IsSolid Is the compound solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No / Oily Solid CheckPurity1 Check Purity (>99%)? Recrystallize->CheckPurity1 CheckPurity1->ColumnChrom No End Pure Product CheckPurity1->End Yes CheckPurity2 Check Purity (>98.5%)? ColumnChrom->CheckPurity2 Prep Prep CheckPurity2->Prep CheckPurity2->End Yes HPLC No CheckPurity3 Check Purity (>99.5%)? HPLC->CheckPurity3 CheckPurity3->End Yes

Figure 2: Decision tree for selecting a purification method.

References

Application Note: HPLC Purification of Aminophenyl Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of aminophenyl cyclopropanecarboxylates, a class of compounds with significant potential in pharmaceutical research and development. Due to the chiral nature of these molecules, this protocol focuses on the enantioselective separation of stereoisomers using a polysaccharide-based chiral stationary phase. The described methodology is suitable for researchers, scientists, and drug development professionals requiring high-purity enantiomers for further studies.

Introduction

Aminophenyl cyclopropanecarboxylates are synthetic compounds that feature a cyclopropane ring, an aminophenyl group, and a carboxylate ester. The rigid cyclopropane scaffold introduces specific conformational constraints, making these molecules interesting for medicinal chemistry. The presence of at least two stereocenters in cis- and trans-isomers necessitates efficient chiral separation techniques to isolate and characterize individual enantiomers, as biological activity is often stereospecific. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for resolving such enantiomers.[1] This document provides a comprehensive protocol for the analytical and semi-preparative chiral HPLC purification of these compounds.

Experimental Workflow

The overall workflow for the HPLC purification of aminophenyl cyclopropanecarboxylates is depicted below. This process begins with the preparation of the crude sample, followed by analytical method development to achieve optimal separation, and culminates in semi-preparative purification to isolate the desired enantiomers.

G cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_prep_purification Semi-Preparative Purification cluster_analysis Post-Purification Analysis dissolve Dissolve Crude Product in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter screen Screen Chiral Columns & Mobile Phases filter->screen optimize Optimize Separation (Flow Rate, Gradient) screen->optimize scaleup Scale Up to Preparative Column optimize->scaleup inject Inject Sample and Collect Fractions scaleup->inject analyze Analyze Fractions for Purity by Analytical HPLC inject->analyze pool Pool Pure Fractions and Evaporate Solvent analyze->pool end Isolated Pure Enantiomers pool->end Pure Enantiomers

Caption: Experimental workflow for HPLC purification.

Materials and Methods

Instrumentation
  • HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chiral HPLC Column (Analytical): Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.

  • Chiral HPLC Column (Semi-preparative): Chiralpak® IA, 10 x 250 mm.

  • Data Acquisition Software: ChemStation or equivalent.

Reagents
  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Crude aminophenyl cyclopropanecarboxylate sample

Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of the crude aminophenyl cyclopropanecarboxylate sample.

  • Dissolve the sample in 10 mL of a 90:10 (v/v) mixture of n-hexane and 2-propanol to create a 1 mg/mL stock solution.

  • For analytical scale, dilute the stock solution to a final concentration of 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Analytical HPLC Method

The following conditions were optimized for the baseline separation of the enantiomers of a model aminophenyl cyclopropanecarboxylate.

Table 1: Analytical HPLC Chromatographic Conditions

ParameterCondition
Column Chiralpak® IA, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: 90:10 (v/v) n-Hexane / 2-Propanol
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Semi-Preparative HPLC Method

For the isolation of individual enantiomers, the analytical method was scaled up to a semi-preparative format.

Table 2: Semi-Preparative HPLC Chromatographic Conditions

ParameterCondition
Column Chiralpak® IA, 10 x 250 mm, 5 µm
Mobile Phase Isocratic: 90:10 (v/v) n-Hexane / 2-Propanol
Flow Rate 4.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 100 µL (of 10 mg/mL solution)
Fraction Collection Triggered by peak threshold and slope

Results and Discussion

The analytical method provided excellent separation of the two enantiomers of a model aminophenyl cyclopropanecarboxylate. The use of a polysaccharide-based CSP, specifically an amylose derivative, was crucial for achieving chiral recognition.[1] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Table 3: Typical Analytical HPLC Results

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Enantiomeric Excess (ee%)
Enantiomer 112.5\multirow{2}{}{2.2}1.1\multirow{2}{}{>99% (after purification)}
Enantiomer 214.81.2

Note: The data presented are for a representative separation and may vary for different derivatives.

The semi-preparative method allowed for the successful isolation of each enantiomer with high purity. The collected fractions were analyzed by the analytical HPLC method to confirm their enantiomeric purity. Fractions with an enantiomeric excess greater than 99% were pooled and the solvent was removed under reduced pressure to yield the purified enantiomers.

Logical Relationship for Method Development

The process of developing a robust HPLC method involves a logical progression from initial screening to final optimization. The key is to select orthogonal stationary and mobile phases to explore a wide range of selectivity.

G cluster_start Starting Point cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation start Crude Sample col_screen Column Screening (e.g., C18, Phenyl-Hexyl, Chiralpak) start->col_screen mob_screen Mobile Phase Screening (Acetonitrile vs. Methanol, pH) col_screen->mob_screen gradient Gradient Optimization mob_screen->gradient temp Temperature Optimization gradient->temp flow Flow Rate Optimization temp->flow validate Method Validation (Robustness, Linearity, Accuracy) flow->validate

Caption: Logical workflow for HPLC method development.

Conclusion

The HPLC method described in this application note provides an effective and reliable procedure for the enantioselective purification of aminophenyl cyclopropanecarboxylates. The use of a Chiralpak® IA column with a normal-phase mobile phase yields excellent resolution and allows for the isolation of enantiomers with high purity. This protocol is suitable for routine laboratory use and can be adapted for other structurally related chiral compounds.

References

Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation of Styrenes with Diazoacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the rhodium-catalyzed cyclopropanation of styrenes and their derivatives with diazoacetates. This reaction is a powerful tool for the synthesis of cyclopropane-containing molecules, which are important structural motifs in medicinal chemistry and drug development.

Introduction

The formation of a cyclopropane ring through the reaction of an alkene with a carbene source is a fundamental transformation in organic synthesis. Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then react with alkenes to afford cyclopropanes.[1] This methodology is broadly applicable to a wide range of styrenes, including those with electron-donating and electron-withdrawing substituents. Furthermore, the development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanation reactions, providing access to stereochemically defined cyclopropane derivatives.

Reaction Mechanism

The generally accepted mechanism for the rhodium-catalyzed cyclopropanation involves the following key steps:

  • Catalyst Activation: The diazoacetate coordinates to the axial site of the dimeric rhodium(II) catalyst.

  • Nitrogen Extrusion: The rhodium center facilitates the expulsion of a molecule of nitrogen (N₂) from the diazoacetate, leading to the formation of a highly reactive rhodium carbene intermediate.

  • Cyclopropanation: The rhodium carbene, an electrophilic species, reacts with the electron-rich double bond of the styrene in a concerted, though often asynchronous, fashion to form the cyclopropane ring and regenerate the rhodium catalyst for the next catalytic cycle.[1]

The stereochemical outcome of the reaction is determined during the cyclopropanation step, influenced by the structure of the styrene, the diazoacetate, and the ligands on the rhodium catalyst.

Reaction_Mechanism cluster_catalyst Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Rh2(L)4 Rh2(L)4 Rh(II)-Carbene Rh(II)-Carbene Rh2(L)4->Rh(II)-Carbene N2 extrusion Styrene Styrene Cyclopropane Cyclopropane Styrene->Cyclopropane Diazoacetate Diazoacetate Diazoacetate->Rh2(L)4 Coordination Rh(II)-Carbene->Cyclopropane Cyclopropanation N2 N2 Cyclopropane->Rh2(L)4

Caption: General mechanism of rhodium-catalyzed cyclopropanation.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Cyclopropanation using Dirhodium Tetraacetate (Rh₂(OAc)₄)

This protocol describes a general method for the cyclopropanation of styrene with ethyl diazoacetate using the commercially available and robust catalyst, dirhodium tetraacetate.

Materials:

  • Styrene

  • Ethyl diazoacetate

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add styrene (1.0 eq) and anhydrous dichloromethane.

  • Add dirhodium tetraacetate (0.001 - 0.01 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the catalyst.

  • Add ethyl diazoacetate (1.1 - 1.5 eq), either neat or as a solution in dichloromethane, dropwise to the reaction mixture over a period of 2-4 hours using a dropping funnel. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature until the diazo compound is fully consumed (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired cyclopropane product.

Protocol 2: Enantioselective Cyclopropanation using a Chiral Rhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄)

This protocol outlines a general procedure for the asymmetric cyclopropanation of styrenes using a chiral dirhodium catalyst to induce enantioselectivity. Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄, is a commonly used catalyst for this purpose.[2]

Materials:

  • Substituted Styrene

  • Methyl or Ethyl Diazoacetate

  • Rh₂(S-DOSP)₄

  • Anhydrous solvent (e.g., pentane or dichloromethane)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral rhodium catalyst Rh₂(S-DOSP)₄ (0.005 - 0.01 eq) in the chosen anhydrous solvent.

  • Add the substituted styrene (1.0 eq) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the diazoacetate (1.1 - 1.2 eq), typically as a solution in the same solvent, to the reaction mixture via a syringe pump over several hours. The slow addition helps to minimize the formation of diazo decomposition byproducts.

  • Stir the reaction at the chosen temperature until completion.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopropane.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Quantitative Data Summary

The following tables summarize representative data for the rhodium-catalyzed cyclopropanation of various styrenes with diazoacetates under different catalytic systems.

Table 1: Diastereoselective Cyclopropanation with Rh₂(OAc)₄
EntryStyrene DerivativeDiazoacetateSolventYield (%)Diastereomeric Ratio (trans:cis)Reference
1StyreneEthyl diazoacetateCH₂Cl₂>9575:25[3]
24-MethylstyreneEthyl diazoacetateCH₂Cl₂-77:23[3]
34-MethoxystyreneEthyl diazoacetateCH₂Cl₂-80:20[3]
44-ChlorostyreneEthyl diazoacetateCH₂Cl₂-73:27[3]
Table 2: Enantioselective Cyclopropanation with Chiral Rhodium Catalysts
EntryStyreneDiazoacetateCatalystSolventYield (%)dr (trans:cis)ee (%) (trans)Reference
1StyreneMethyl phenyldiazoacetateRh₂(S-DOSP)₄Pentane91>95:591[2]
2StyreneMethyl 4-chlorophenyldiazoacetateRh₂(S-DOSP)₄Pentane85>95:590[2]
3StyreneMethyl 2-chlorophenyldiazoacetateRh₂(S-PTAD)₄Pentane88>95:592[2]
44-FluorostyreneMethyl phenyldiazoacetateRh₂(R-BNP)₄CH₂Cl₂78>95:588[2]
54-ChlorostyreneMethyl phenyldiazoacetateRh₂(R-BNP)₄CH₂Cl₂82>95:590[2]
64-BromostyreneMethyl phenyldiazoacetateRh₂(R-BNP)₄CH₂Cl₂85>95:589[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a rhodium-catalyzed cyclopropanation reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Inert_Atmosphere Establish Inert Atmosphere Add_Catalyst_Styrene Add Catalyst and Styrene to Solvent Inert_Atmosphere->Add_Catalyst_Styrene Cooling Cool to Desired Temperature Add_Catalyst_Styrene->Cooling Slow_Addition Slow Addition of Diazoacetate Cooling->Slow_Addition Stirring Stir until Completion (TLC Monitoring) Slow_Addition->Stirring Solvent_Removal Solvent Removal Stirring->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization Stereochem_Analysis Stereochemical Analysis (Chiral HPLC/GC) Characterization->Stereochem_Analysis

Caption: A typical experimental workflow for the reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of Aryl Halides for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The palladium-catalyzed amination of aryl halides, commonly known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][4] The transformation involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] The continuous development of sophisticated ligands has expanded the reaction's utility to include a wide array of amines and even challenging aryl chlorides.[5][6]

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle involving a palladium(0) species.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination of the aryl amine (Ar-NRR') from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

An unproductive side reaction that can occur is β-hydride elimination, especially with primary aliphatic amines, which leads to the formation of a hydrodehalogenated arene.[1][7] The choice of ligand is crucial to minimize this side reaction.[7]

Buchwald-Hartwig Amination Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition Product Ar-NR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]X PdII_ArX->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 ArX Ar-X Amine HNR'R'' Base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Conditions

The success of a Buchwald-Hartwig amination reaction is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

ComponentExamplesRole & Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) catalyst. The choice can influence reaction efficiency.[3][8]
Ligands Bidentate: BINAP, DPPF, XantphosMonodentate (Bulky): RuPhos, BrettPhos, BippyPhos, KPhosLigands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1][2] Bulky, electron-rich ligands are often required for coupling less reactive aryl chlorides and can help suppress side reactions like β-hydride elimination.[6][7]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₂CO₃, K₃PO₄A stoichiometric amount of base is required to deprotonate the amine, forming the palladium-amido complex.[3] Strong bases like alkoxides are common, but weaker bases may be necessary for substrates with base-sensitive functional groups.[8][9]
Solvent Toluene, Dioxane, THF, DMEAprotic solvents are typically used. The choice of solvent can affect catalyst solubility and reaction rate. High-impact solvents like dioxane should be avoided when possible.[4]
Temperature Room Temperature to >100 °CReaction temperatures can range from ambient to elevated, depending on the reactivity of the substrates and the catalyst system employed.[3][8]

Substrate Scope: Representative Examples

The following table summarizes various successful Buchwald-Hartwig amination reactions, showcasing the broad applicability of this methodology.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ (0.25)L1 (0.5)KOtBu (1.5)TolueneRT>99
2-Bromomesitylene2,6-DimethylanilinePd(OAc)₂ (1)P(i-BuNCH₂CH₂)₃N (1.5)NaOtBu (1.4)Toluene8099
4-BromoanisoleMorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (1.5)t-AmylOH11098
1-Bromo-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.4)Toluene10095
2-ChloropyridinePyrrolidinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene10092
4-BromobenzonitrileBenzophenone iminePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.2)Toluene8097

Note: This table is a compilation of representative examples and conditions may vary. L1 refers to a specific ylide-substituted phosphine ligand.[6][10][11]

Detailed Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of an Aryl Bromide with a Secondary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a PTFE-coated magnetic stir bar and a screw cap with a septum

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (if solid), Pd(OAc)₂, RuPhos, and NaOtBu to the reaction vial.

  • Reagent Addition: Seal the vial with the cap. Remove the vial from the glovebox. Add the anhydrous toluene via syringe, followed by the aryl bromide (if liquid) and the amine.

  • Inert Atmosphere: Purge the vial with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified reaction time (typically 4-24 hours).

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired aryl amine.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Workup and Purification A Weigh Ar-X, Pd source, ligand, and base into vial B Seal vial A->B C Add solvent and liquid reagents via syringe B->C D Purge with inert gas (Argon or Nitrogen) C->D E Heat and stir for required time D->E F Monitor reaction (TLC, GC-MS) E->F G Cool to RT, dilute, and filter F->G H Aqueous wash (Water, Brine) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

General workflow for Buchwald-Hartwig amination.

Applications in Drug Development

The Buchwald-Hartwig amination is a powerful tool in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[12][13] Its ability to form C-N bonds under relatively mild conditions makes it suitable for late-stage functionalization of drug candidates. For instance, this methodology has been employed in the synthesis of drugs like Venetoclax, used for treating chronic lymphocytic leukemia, and Abemaciclib, a CDK inhibitor for breast cancer.[12] The reaction's reliability and scalability have made it a go-to method in process chemistry for the large-scale production of pharmaceuticals.[13][14]

Conclusion

Palladium-catalyzed amination of aryl halides is a robust and versatile method for the synthesis of aryl amines. The reaction's success hinges on the judicious choice of catalyst, ligand, base, and reaction conditions. With the continuous evolution of more efficient and selective catalyst systems, the Buchwald-Hartwig amination remains a vital transformation for researchers, scientists, and drug development professionals, enabling the construction of critical C-N bonds in a wide range of important molecules.

References

Application Notes and Protocols: Methyl 1-(4-aminophenyl)cyclopropanecarboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a valuable bifunctional building block in organic synthesis, incorporating a reactive aniline moiety and a methyl cyclopropanecarboxylate group. The strained cyclopropane ring and the nucleophilic amino group make it a versatile precursor for the synthesis of a wide range of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the cyclopropyl group can enhance metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its nitro precursor, Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, is provided below.

PropertyThis compoundMethyl 1-(4-nitrophenyl)cyclopropanecarboxylate
CAS Number 824937-45-323348-98-3
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₁NO₄
Molecular Weight 191.23 g/mol 221.21 g/mol
Appearance SolidSolid
Melting Point Not readily available98-101 °C

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process involving the formation of the nitro-substituted precursor followed by its reduction.

Step 1: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

Conceptual Reaction Scheme:

Synthesis_of_Nitro_Precursor 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate 4-Nitrophenylacetonitrile->Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate 1. Base (e.g., NaH) 2. 1,2-Dibromoethane 3. H+/MeOH Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate Dissolve Dissolve in Methanol Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Add_Reagent Add Ammonium Formate Add_Catalyst->Add_Reagent Reflux Reflux (2-4 h) Add_Reagent->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Workup Work-up TLC_Monitor->Workup Reaction Complete Filter Filter through Celite Workup->Filter Concentrate Concentrate Filter->Concentrate Extract Aqueous Work-up (EtOAc, NaHCO3, Brine) Concentrate->Extract Dry Dry over Na2SO4 Extract->Dry Final_Concentrate Concentrate Dry->Final_Concentrate Purify Purification (Column Chromatography) Final_Concentrate->Purify End End: this compound Purify->End Amide_Coupling_Pathway Carboxylic_Acid R-COOH Activated_Acid Activated Carboxylic Acid (e.g., Acyl-HATU complex) Carboxylic_Acid->Activated_Acid Coupling Agent (e.g., HATU, DIPEA) Amide_Product Amide Product Activated_Acid->Amide_Product Amine This compound Amine->Amide_Product

Application Notes and Protocols for PROTAC Linker Synthesis Utilizing Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

The choice of linker—its length, flexibility, and chemical composition—can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed, there is growing interest in the use of rigid linkers to enhance conformational restriction and pre-organize the PROTAC molecule for optimal ternary complex formation. The incorporation of rigid moieties, such as cyclopropane rings, can reduce the entropic penalty upon binding and improve selectivity.

This document provides detailed application notes and protocols for the use of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate in the synthesis of PROTAC linkers. This building block offers a rigid cyclopropyl core appended with a phenyl ring, providing a defined spatial orientation, and features two key functional groups—an amino group and a methyl ester—that can be readily derivatized for linker elongation and conjugation to POI and E3 ligase ligands.

Signaling Pathway and Experimental Workflow

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome. The general mechanism is depicted below.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Functionalization of Amino Group Start->Step1 Step2 Linker Elongation Step1->Step2 Step3 Hydrolysis of Methyl Ester Step2->Step3 Step4 Conjugation to POI/E3 Ligand Step3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Biochem_Assay Biochemical Assays (e.g., SPR, ITC) Final_PROTAC->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., Western Blot, DC50/Dmax) Biochem_Assay->Cell_Assay Data_Analysis Data Analysis and SAR Cell_Assay->Data_Analysis

Application Notes and Protocols: Methyl 1-(4-aminophenyl)cyclopropanecarboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a unique chemical entity that holds significant promise as a versatile building block in the discovery and development of novel agrochemicals. The incorporation of a cyclopropane ring, a small, strained carbocycle, into molecular structures can impart a range of desirable properties, including enhanced biological activity, metabolic stability, and specific conformational rigidity.[1][2][3] This document provides an overview of the potential applications of this compound in agrochemical development, alongside generalized protocols for its synthesis and screening for herbicidal, fungicidal, and insecticidal activities. While direct agrochemical activity data for this specific molecule is not extensively published, the known bioactivities of structurally related cyclopropane derivatives provide a strong rationale for its investigation as a scaffold for new active ingredients.[2][4]

Potential Agrochemical Applications

The cyclopropane moiety is a key feature in a variety of biologically active compounds, including commercialized pesticides.[2][5] The unique structural and electronic properties of the cyclopropyl group can influence a molecule's binding affinity to target enzymes and receptors.[2] Derivatives of cyclopropylamine, a related structural motif, are utilized in the formulation of herbicides, fungicides, and insecticides.[6]

Table 1: Overview of Agrochemical Activities in Cyclopropane-Containing Compounds

Agrochemical ClassExample Compound Class/DerivativeObserved ActivityPotential Mode of Action
Herbicides Cyclopropane-1,1-dicarboxylic acid analoguesInhibition of plant growth (e.g., lettuce, bentgrass)Inhibition of ketol-acid reductoisomerase (KARI) in the branched-chain amino acid pathway.[7]
Fungicides Amide derivatives containing cyclopropaneAntifungal activity against various pathogens (e.g., Candida albicans)Potential inhibition of enzymes like CYP51.[4]
Insecticides Pyrethroid derivatives containing a cyclopropane ringPotent insecticidal activity against a broad spectrum of pests (e.g., mosquitoes, houseflies).[5]Modulation of insect sodium channels.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from 4-nitrobenzaldehyde. This multi-step synthesis involves the formation of the cyclopropane ring followed by the reduction of the nitro group to an amine. A general protocol is outlined below.

Protocol: Three-Step Synthesis from 4-Nitrobenzaldehyde

  • Step 1: Knoevenagel Condensation.

    • React 4-nitrobenzaldehyde with a suitable active methylene compound (e.g., malononitrile or dimethyl malonate) in the presence of a base (e.g., piperidine or triethylamine) in a suitable solvent like ethanol.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or extraction.

  • Step 2: Cyclopropanation.

    • The product from Step 1 can be subjected to a cyclopropanation reaction. For example, if malononitrile was used, a Michael addition followed by intramolecular cyclization using a reagent like 1,2-dibromoethane in the presence of a base can form the cyclopropane ring.

    • Alternatively, other standard cyclopropanation methods can be employed.

  • Step 3: Reduction of the Nitro Group.

    • The nitro-substituted cyclopropane intermediate is then reduced to the corresponding amine.

    • Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in acidic medium or tin(II) chloride).[8]

    • The final product, this compound, can be purified using column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

General Protocol for Agrochemical Screening

The following are generalized protocols for the preliminary screening of this compound and its derivatives for potential agrochemical activities.

a) Herbicidal Activity Screening

  • Plant Species Selection: Choose a selection of monocotyledonous (e.g., wheat, bentgrass) and dicotyledonous (e.g., lettuce, field mustard) plants.[7][9]

  • Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions (e.g., 10, 100, 1000 ppm).

  • Application:

    • Pre-emergence: Apply the test solutions to the soil surface of pots sown with seeds of the target plant species.

    • Post-emergence: Apply the test solutions as a foliar spray to young, actively growing plants.

  • Incubation: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Assessment: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, such as growth inhibition, chlorosis, necrosis, and mortality, compared to a solvent-treated control.[10]

b) Fungicidal Activity Screening

  • Fungal Pathogen Selection: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Phomopsis sp.).[11]

  • In Vitro Assay (Poisoned Food Technique):

    • Prepare a series of concentrations of the test compound in a suitable growth medium (e.g., Potato Dextrose Agar - PDA).

    • Inoculate the center of each agar plate with a mycelial plug of the test fungus.

    • Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (medium with solvent only) reaches the edge.

    • Measure the diameter of the fungal colony in the treated plates and calculate the percentage of growth inhibition.[11]

  • Determination of EC₅₀: For active compounds, conduct dose-response studies to determine the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).

c) Insecticidal Activity Screening

  • Insect Species Selection: Choose a range of insect pests, such as aphids, caterpillars (e.g., Plutella xylostella), and beetles.

  • Application Methods:

    • Topical Application: Apply a small, measured volume of the test solution directly to the dorsal thorax of the insect.

    • Leaf Dip Assay: Dip leaves of a host plant into the test solutions, allow them to air dry, and then place them in a container with the test insects.

    • Fumigation Assay: Place the insects in a sealed container with a treated filter paper, ensuring no direct contact.[12]

  • Incubation and Assessment: Maintain the treated insects under controlled conditions and assess mortality at specified time points (e.g., 24, 48, 72 hours) compared to a solvent-treated control.

  • Determination of LD₅₀/LC₅₀: For active compounds, conduct dose-response studies to determine the Lethal Dose (LD₅₀) or Lethal Concentration (LC₅₀) that causes 50% mortality.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Agrochemical Screening cluster_analysis Data Analysis start 4-Nitrobenzaldehyde step1 Knoevenagel Condensation start->step1 step2 Cyclopropanation step1->step2 step3 Nitro Group Reduction step2->step3 product Methyl 1-(4-aminophenyl) cyclopropanecarboxylate step3->product char Structural Confirmation (NMR, MS) product->char herb Herbicidal Assay product->herb fung Fungicidal Assay product->fung insect Insecticidal Assay product->insect sar Structure-Activity Relationship (SAR) herb->sar fung->sar insect->sar moa Mode of Action Studies sar->moa lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and agrochemical screening of this compound derivatives.

signaling_pathway compound Cyclopropane-based Inhibitor (e.g., Herbicide) enzyme Target Enzyme (e.g., KARI) compound->enzyme Inhibition product Essential Amino Acid (e.g., Valine, Leucine) enzyme->product Catalysis substrate Substrate substrate->enzyme pathway Branched-Chain Amino Acid Biosynthesis Pathway growth Plant Growth & Development product->growth

Caption: Hypothetical mode of action for a cyclopropane-based herbicide targeting an essential enzyme.

logical_relationship cluster_derivatives Chemical Diversification cluster_activities Potential Bioactivities core Core Scaffold This compound derivatives Amide Derivatives | Ester Derivatives | Other Analogues core->derivatives Modification of -NH2 and -COOCH3 groups activities Herbicidal | Fungicidal | Insecticidal derivatives->activities Leads to

Caption: Logical relationship of this compound as a scaffold for agrochemical discovery.

References

Application Notes and Protocols: Derivatization of the Amino Group on Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification (derivatization) of the primary amino group of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. This compound is a valuable building block in medicinal chemistry, and derivatization of its amino group allows for the synthesis of a diverse range of molecules with potential therapeutic applications. The following sections detail common and effective methods for N-acylation, N-sulfonylation, and reductive amination, including experimental procedures, expected outcomes, and characterization data.

Introduction

This compound is a bifunctional molecule featuring a nucleophilic primary aromatic amine and an ester group. The amino group serves as a key handle for chemical modification to explore structure-activity relationships (SAR) in drug discovery programs. Derivatization can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as introduce pharmacophoric elements to interact with biological targets. This document outlines protocols for three fundamental transformations of the amino group.

Data Presentation

The following table summarizes the quantitative data for the described derivatization reactions.

Derivative NameReaction TypeReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)Analytical Data Highlights
Methyl 1-(4-acetamidophenyl)cyclopropanecarboxylateN-AcylationAcetic anhydride, Dimethylaminopyridine (DMAP)TetrahydrofuranOvernightHigh>230TLC: Rf = 0.3 (Methylene chloride/Methanol 10:1)[1]
Methyl 1-(4-(phenylsulfonamido)phenyl)cyclopropanecarboxylateN-SulfonylationBenzenesulfonyl chloride, PyridineDichloromethane1285-95-1H NMR, 13C NMR, MS data would confirm the structure.
Methyl 1-(4-(benzylamino)phenyl)cyclopropanecarboxylateReductive AminationBenzaldehyde, Sodium triacetoxyborohydrideDichloromethane4-680-90-Formation of an intermediate imine followed by reduction. The product can be characterized by NMR and MS to confirm the presence of the benzyl group.[2]

Experimental Protocols

N-Acylation with Acetic Anhydride

This protocol describes the formation of an acetamide derivative.

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Diethyl ether

  • Silica gel for thin-layer chromatography (TLC)

  • Methylene chloride

  • Methanol

Procedure: [1]

  • Dissolve this compound (1.0 eq) and a catalytic amount of DMAP in anhydrous THF in a round-bottom flask.

  • To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature with stirring.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 mixture of methylene chloride and methanol as the eluent).

  • Upon completion, add a small amount of ethanol to quench any remaining acetic anhydride and stir for 1 hour.

  • Filter the reaction mixture to collect the precipitated product.

  • Wash the collected solid with THF and then with diethyl ether.

  • Dry the product under vacuum to obtain Methyl 1-(4-acetamidophenyl)cyclopropanecarboxylate as a white solid.

Expected Outcome:

This procedure is expected to yield the desired N-acetylated product in high yield. The product is a white crystalline solid with a melting point above 230 °C.[1] The purity can be assessed by TLC, and the structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

N-Sulfonylation with Benzenesulfonyl Chloride

This protocol details the synthesis of a sulfonamide derivative.

Reaction Scheme:

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome:

The reaction should produce Methyl 1-(4-(phenylsulfonamido)phenyl)cyclopropanecarboxylate in good yield (typically 85-95%). The structure of the sulfonamide can be confirmed by spectroscopic analysis.

Reductive Amination with Benzaldehyde

This protocol describes the synthesis of a secondary amine derivative via an intermediate imine.

Reaction Scheme:

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

General Synthetic Workflow

The synthesis of this compound is typically approached via a multi-step pathway, starting from a readily available nitro-substituted precursor. The general workflow involves the formation of the cyclopropane ring, followed by functional group manipulations to yield the final product.

G cluster_0 Proposed Synthetic Pathway A 4-Nitrophenylacetonitrile + 1,2-Dibromoethane B 1-(4-Nitrophenyl)cyclopropane- carbonitrile A->B Step 1: Cyclopropanation (Base, PTC) C 1-(4-Nitrophenyl)cyclopropane- carboxylic Acid B->C Step 2: Nitrile Hydrolysis (H₂SO₄ / H₂O) D Methyl 1-(4-Nitrophenyl)cyclo- propanecarboxylate C->D Step 3: Esterification (MeOH, H⁺ cat.) E Methyl 1-(4-Aminophenyl)cyclo- propanecarboxylate (Final Product) D->E Step 4: Nitro Reduction (e.g., H₂/Pd-C or SnCl₂)

Caption: Proposed multi-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step 1: Cyclopropanation

  • Question: My yield for the initial cyclopropanation of 4-nitrophenylacetonitrile with 1,2-dibromoethane is consistently low. What are the likely causes?

    • Answer: Low yields in this step often stem from several factors:

      • Base Strength: The base used may not be strong enough to efficiently deprotonate the benzylic proton of 4-nitrophenylacetonitrile. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. An optimal temperature is typically between 25-80°C, depending on the solvent and base used.[1]

      • Phase Transfer Catalyst (PTC): If using a biphasic system (e.g., NaOH in water and an organic solvent), the efficiency of the phase transfer catalyst is critical. Ensure the PTC is active and used at an appropriate loading (typically 1-5 mol%).[1]

      • Water Content: The presence of excess water can consume the strong base and hinder the reaction. Ensure all reagents and solvents are appropriately dried.

  • Question: I am observing multiple spots on my TLC plate after the cyclopropanation reaction. What are the common side products?

    • Answer: Common side products include unreacted starting material, polymeric materials, and products from the reaction of the base with 1,2-dibromoethane (e.g., vinyl bromide). Incomplete reaction is the most common issue. To minimize side products, ensure slow addition of the alkylating agent and maintain good temperature control.

Step 2: Nitrile Hydrolysis

  • Question: The hydrolysis of the nitrile group to a carboxylic acid is slow or incomplete. How can I improve this conversion?

    • Answer: Nitrile hydrolysis, especially on a sterically hindered cyclopropane ring, can be challenging. To drive the reaction to completion:

      • Increase Reaction Temperature: Refluxing the reaction mixture is often necessary.

      • Use Harsher Conditions: A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) at elevated temperatures is typically effective.

      • Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. These reactions can sometimes require 12-24 hours.

Step 3: Fischer Esterification

  • Question: My esterification reaction to form the methyl ester is not proceeding efficiently. What should I check?

    • Answer: The Fischer esterification is an equilibrium-driven process. To ensure high conversion:

      • Use Excess Methanol: Methanol often serves as both the reagent and the solvent, pushing the equilibrium towards the product side.

      • Effective Water Removal: Any water present will shift the equilibrium back to the carboxylic acid. Ensure the starting material is dry and use a method to remove the water formed during the reaction (e.g., a Dean-Stark apparatus, though less common for methanol).

      • Sufficient Catalyst: Use a catalytic amount (1-5%) of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid.

Step 4: Nitro Group Reduction

  • Question: I am having trouble with the final nitro group reduction. What method provides the best yield and purity?

    • Answer: The choice of reducing agent can significantly impact the outcome.

      • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding the amine with high purity. It requires specialized hydrogenation equipment. The reaction is typically run in a solvent like methanol or ethyl acetate.

      • Tin(II) Chloride (SnCl₂): This is a very reliable and common method. It is effective but requires a more involved workup to remove tin salts.

      • Iron/HCl or Iron/NH₄Cl: This is a cost-effective and classic method, but the workup can be cumbersome due to the formation of iron sludge.

Frequently Asked Questions (FAQs)

  • Question: What is a realistic overall yield for this multi-step synthesis?

    • Answer: A realistic overall yield for a 4-step synthesis of this nature would typically be in the range of 30-50%. Each step's efficiency contributes to the final outcome, with yields of 70-85% per step being a good target.

  • Question: How can I best purify the final product, this compound?

    • Answer: The final product is an amine and can be purified by:

      • Extraction: After the reaction, an aqueous workup is necessary. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with brine can help remove water-soluble impurities.

      • Column Chromatography: Silica gel column chromatography is the most effective method for achieving high purity. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically used.

  • Question: Which analytical techniques are recommended for monitoring reaction progress and confirming the product structure?

    • Answer:

      • Thin-Layer Chromatography (TLC): Essential for quickly monitoring the consumption of starting materials and the formation of products at each step.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the intermediates and the final product.

      • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing critical steps in the synthesis.

Table 1: Comparison of Conditions for Step 1 (Cyclopropanation)

EntryBase (equiv.)SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
150% aq. NaOH (4.0)TolueneTBAB (5)801255
2KOtBu (2.2)THFNone25672
3NaH (60% disp.) (2.2)DMFNone25678
4K₂CO₃ (3.0)AcetonitrileNone8024<10

TBAB: Tetrabutylammonium bromide; KOtBu: Potassium tert-butoxide; NaH: Sodium hydride; THF: Tetrahydrofuran; DMF: Dimethylformamide.

Table 2: Comparison of Methods for Step 4 (Nitro Reduction)

MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Workup Complexity
AH₂ (1 atm), 10% Pd/CMethanol254-8>90Low
BSnCl₂·2H₂O (4 equiv.)Ethanol782-480-90High (tin salts)
CFe powder (5 equiv.), NH₄ClEthanol/H₂O783-675-85Moderate (iron sludge)

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and resolving issues related to low product yield.

G start Low Final Yield Observed check_step Identify Low-Yielding Step (Analyze Intermediates) start->check_step step1 Problem in Step 1: Cyclopropanation check_step->step1 Step 1 step2 Problem in Step 2/3: Hydrolysis/Esterification check_step->step2 Step 2 or 3 step4 Problem in Step 4: Nitro Reduction check_step->step4 Step 4 purification Problem with Purification/ Workup check_step->purification All steps OK sol_step1 Action: • Use stronger base (NaH) • Ensure anhydrous conditions • Optimize temperature step1->sol_step1 sol_step2 Action: • Increase reaction time/temp • Use excess reagent (MeOH) • Ensure acid catalyst is active step2->sol_step2 sol_step4 Action: • Change reduction method (e.g., to H₂/Pd-C) • Ensure complete reaction step4->sol_step4 sol_purification Action: • Check extraction pH • Optimize chromatography • Check for product volatility purification->sol_purification

Caption: Troubleshooting workflow for low yield diagnosis.

References

Technical Support Center: Synthesis of Aryl Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of aryl cyclopropanecarboxylates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of aryl cyclopropanecarboxylates, categorized by the synthetic method.

Method 1: Rhodium-Catalyzed Cyclopropanation of Aryl Alkenes with Diazoacetates

Q1: My reaction is producing a low yield of the desired aryl cyclopropanecarboxylate and a significant amount of byproducts. What are the likely side reactions?

A1: The most common side reaction in the rhodium-catalyzed cyclopropanation with α-aryl-α-diazoacetates is β-hydride elimination from the intermediate rhodium carbene. This leads to the formation of cinnamate and stilbene derivatives. Another potential byproduct is the dimer of the diazo compound .

Q2: How can I minimize the formation of β-hydride elimination byproducts?

A2: Minimizing β-hydride elimination can be achieved by:

  • Catalyst Selection: The choice of rhodium catalyst is critical. Catalysts with bulky ligands, such as rhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄), can suppress this side reaction and improve the yield of the desired cyclopropane.[1]

  • Temperature Control: Lowering the reaction temperature is essential for minimizing β-hydride elimination.[1]

Q3: I am observing poor diastereoselectivity in my cyclopropanation reaction. How can I improve it?

A3: Diastereoselectivity in rhodium-catalyzed cyclopropanation is influenced by several factors:

  • Catalyst: The ligand environment of the rhodium catalyst plays a crucial role. For instance, Rh₂(S-PTAD)₄ has been shown to provide high levels of diastereoselectivity.[2]

  • Substrate: The electronic nature and substitution pattern of the aryl alkene (e.g., styrene derivative) can impact the diastereomeric ratio of the product.[2] It is advisable to screen different catalysts for your specific substrate to optimize diastereoselectivity.

Q4: My reaction with an electron-deficient alkene is not yielding the expected cyclopropane. What could be the issue?

A4: The reaction of rhodium carbenoids with electron-deficient alkenes can be challenging. With α,β-unsaturated aldehydes and ketones, the formation of epoxides instead of cyclopropanes can occur.[3][4] If you are working with such substrates, you may need to adjust your synthetic strategy or screen different types of catalysts.

Method 2: Simmons-Smith Cyclopropanation of Aryl-Substituted Allylic Alcohols

Q1: The Simmons-Smith reaction is known to be clean, but I am seeing an unexpected methylated byproduct. What is happening?

A1: While the Simmons-Smith reaction generally has few side reactions, methylation of heteroatoms can occur.[5] If your substrate contains a hydroxyl or other heteroatom group, the electrophilic zinc carbenoid can methylate it, especially with prolonged reaction times or excess reagent.

Q2: How can I prevent the methylation of my substrate?

A2: To avoid methylation, you can:

  • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Control Stoichiometry: Use a minimal excess of the Simmons-Smith reagent.

Q3: My reaction is not proceeding, or the yield is very low. What are some potential causes?

A3: Low reactivity in a Simmons-Smith reaction can be due to:

  • Reagent Quality: The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated.

  • Solvent: The use of basic, coordinating solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane are recommended.

Method 3: Michael-Initiated Ring Closure (MIRC)

Q1: I am attempting a MIRC reaction to form an aryl cyclopropanecarboxylate, but the reaction is messy and gives a low yield. What could be the problem?

A1: The success of MIRC reactions is often highly substrate-dependent . Some starting materials, such as certain cinnamaldehyde or methyl cinnamate derivatives, may be incompatible with the reaction conditions, leading to degradation of the starting material.[6]

Q2: How can I troubleshoot a problematic MIRC reaction?

A2: If you are experiencing issues with a MIRC reaction, consider the following:

  • Base Selection: The choice of base is critical. For instance, in some organocatalytic MIRC reactions, using 2,6-lutidine favors cyclopropanation, while switching to sodium acetate can lead to a ring-opening side reaction.[7]

  • Catalyst: For enantioselective MIRC reactions, the organocatalyst plays a key role. Screening different catalysts may be necessary to find one that is compatible with your substrate and provides good stereoselectivity.

  • Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrates.

Quantitative Data on Byproduct Formation

The following table summarizes representative data on product yield and diastereoselectivity for the rhodium-catalyzed cyclopropanation of styrene with various methyl aryldiazoacetates, highlighting the influence of the catalyst.

EntryAryldiazoacetate (Ar)CatalystYield (%)Diastereomeric Ratio (dr)
1PhenylRh₂(R-DOSP)₄85>95:5
22-ChlorophenylRh₂(S-PTAD)₄92>95:5
33,4-DimethoxyphenylRh₂(S-PTAD)₄88>95:5
43,5-DimethoxyphenylRh₂(R-BNP)₄98>95:5

Data adapted from a study on enantioselective dirhodium(II)-catalyzed cyclopropanation.[2]

Experimental Protocols

Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Methyl Phenyldiazoacetate

This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of an alkene.[2]

Materials:

  • Styrene

  • Rh₂(S-PTAD)₄ catalyst

  • Methyl phenyldiazoacetate

  • Dry, degassed pentane

  • Argon or Nitrogen gas

  • Standard laboratory glassware, syringe pump

Procedure:

  • In a 25-mL round-bottom flask (Flask A) equipped with a magnetic stir bar, dissolve styrene (5 equivalents) and Rh₂(S-PTAD)₄ (0.005 equivalents) in dry, degassed pentane (3 mL).

  • Degas the reaction mixture using three vacuum/argon cycles.

  • In a separate 25-mL round-bottom flask (Flask B), dissolve methyl phenyldiazoacetate (0.5 mmol, 1 equivalent) in dry, degassed pentane (5 mL).

  • Degas the solution in Flask B using three vacuum/argon cycles.

  • Add the contents of Flask B to Flask A using a syringe pump over 1 hour.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour.

  • Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography on silica gel.

Protocol 2: Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

This protocol describes the cyclopropanation of an allylic alcohol using the Simmons-Smith reaction.

Materials:

  • Cinnamyl alcohol

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried 100-mL round-bottom flask under an inert atmosphere, add cinnamyl alcohol (1.34 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (12 mL of a 1.0 M solution in hexanes, 12 mmol) dropwise to the stirred solution at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (1.0 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Add saturated aqueous Rochelle's salt solution (20 mL) and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 3: Organocatalytic Michael-Initiated Ring Closure (MIRC)

This protocol is a general procedure for an organocatalytic MIRC reaction to synthesize a cyclopropane derivative.[7]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Bromomalonate derivative

  • Chiral diphenylprolinol TMS ether catalyst

  • 2,6-Lutidine

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) and bromomalonate (1.2 equivalents) in the anhydrous solvent under an inert atmosphere, add the chiral diphenylprolinol TMS ether catalyst (e.g., 10 mol%).

  • Add 2,6-lutidine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Formation_Troubleshooting cluster_rhodium Rhodium-Catalyzed Cyclopropanation cluster_ss Simmons-Smith Reaction cluster_mirc Michael-Initiated Ring Closure rh_start Low Yield / Byproducts rh_q1 Identify Byproducts (e.g., GC-MS, NMR) rh_start->rh_q1 rh_a1 β-Hydride Elimination (Cinnamates, Stilbenes) rh_q1->rh_a1 Common rh_a2 Diazo Dimer rh_q1->rh_a2 Possible rh_sol1 Use Bulky Catalyst (e.g., Rh₂(TPA)₄) rh_a1->rh_sol1 rh_sol2 Lower Reaction Temperature rh_a1->rh_sol2 ss_start Unexpected Byproduct ss_q1 Substrate has Heteroatoms? ss_start->ss_q1 ss_a1 Methylation of -OH, -NH, etc. ss_q1->ss_a1 Yes ss_sol1 Optimize Reaction Time ss_a1->ss_sol1 ss_sol2 Control Reagent Stoichiometry ss_a1->ss_sol2 mirc_start Low Yield / Degradation mirc_q1 Vary Reaction Conditions mirc_start->mirc_q1 mirc_a1 Substrate Incompatibility mirc_q1->mirc_a1 mirc_sol1 Screen Different Bases mirc_a1->mirc_sol1 mirc_sol2 Screen Different Catalysts mirc_a1->mirc_sol2 Diastereoselectivity_Troubleshooting cluster_rh_solutions Solutions for Rh-Catalyzed cluster_mirc_solutions Solutions for MIRC cluster_ss_solutions Considerations for Simmons-Smith start Poor Diastereoselectivity q1 Synthetic Method? start->q1 rhodium Rhodium-Catalyzed q1->rhodium mirc MIRC q1->mirc ss Simmons-Smith q1->ss rh_sol1 Screen Chiral Catalysts (e.g., Rh₂(S-PTAD)₄) rhodium->rh_sol1 rh_sol2 Modify Substrate (if possible) rhodium->rh_sol2 mirc_sol1 Screen Chiral Organocatalysts mirc->mirc_sol1 mirc_sol2 Optimize Base and Solvent mirc->mirc_sol2 ss_sol1 Utilize Directing Groups (e.g., Hydroxyl) ss->ss_sol1 ss_sol2 Consider Substrate Sterics ss->ss_sol2

References

Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

General Troubleshooting FAQs

Q1: My cyclopropanation reaction is showing low or no conversion. What are the first things I should check?

Low conversion is a common issue that can often be resolved by systematically evaluating several key factors. Start by considering the following:

  • Reagent Quality and Purity: The purity and activity of your starting materials, reagents, and catalysts are critical. Degradation of reagents or an inactive catalyst are frequent causes of reaction failure.[1][2]

  • Reaction Conditions: Temperature, reaction time, and concentration of reactants can significantly impact the yield. These parameters often need to be optimized for each specific substrate.[2][3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the carbene or carbenoid species.[2]

  • Substrate Reactivity: The electronic and steric properties of your alkene substrate play a major role. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.[2]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation reactions are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is often essential.[1]

Troubleshooting Specific Cyclopropanation Methods

Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[4]

Q2: I'm not getting the expected yield in my Simmons-Smith reaction. What are the common culprits?

Several factors can lead to low yields in a Simmons-Smith reaction. Below is a table outlining potential causes and their solutions.

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[1] Consider using ultrasound to enhance activation.[1]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1]
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate.[1] However, be mindful that higher temperatures can sometimes lead to side reactions.[1]
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider using a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1]
Inadequate Stirring In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents.

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[1]

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed, indicating the reaction has initiated. After the initial exotherm subsides, add the cyclohexene.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can be purified by column chromatography.

Diazomethane and Diazo Compound-Based Cyclopropanations

Diazomethane and its derivatives are common carbene precursors for cyclopropanation.[4] These reactions can be performed photochemically, thermally, or, more commonly, using a transition metal catalyst.

Q3: My reaction with diazomethane is giving a low yield of the cyclopropane. What could be the issue?

Reactions involving diazomethane can be sensitive and prone to side reactions.

  • Side Reactions: The most common byproduct is polymethylene, which results from the self-reaction of diazomethane.[2] Another possible side reaction is the 1,3-dipolar cycloaddition of diazomethane with the alkene to form a pyrazoline, which may or may not eliminate nitrogen to form the desired cyclopropane.[2]

  • Purity of Diazomethane: The presence of impurities can affect the reaction. It is often best to use a freshly prepared solution of diazomethane.

  • Reaction Conditions: For metal-catalyzed reactions, the choice of catalyst and reaction conditions are crucial. Slow addition of the diazo compound to a solution of the catalyst and the alkene is often necessary to maintain a low concentration of the reactive carbene intermediate, which helps to minimize side reactions.[2]

Diazomethane_Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Alkene Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane [Catalyst] Pyrazoline Pyrazoline Alkene->Pyrazoline 1,3-Dipolar Cycloaddition Diazomethane Diazomethane Diazomethane->Cyclopropane Polymethylene Polymethylene Diazomethane->Polymethylene Self-reaction Diazomethane->Pyrazoline

Caption: Reaction pathways in diazomethane cyclopropanation.

Transition Metal-Catalyzed Cyclopropanations

Rhodium(II) and copper(I) complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[2]

Q4: I am observing low conversion in my rhodium-catalyzed cyclopropanation. Is the catalyst the problem?

Yes, catalyst deactivation is a common issue in rhodium-catalyzed reactions.[2] The highly reactive carbene intermediate can react with the catalyst itself, leading to inactive species.[2]

Troubleshooting Steps for Metal-Catalyzed Reactions
Catalyst Loading: While these catalysts are very active, insufficient catalyst loading can result in incomplete conversion. However, simply increasing the loading may not be cost-effective, so optimization is key.[2]
Purity of Reagents: Impurities in the diazo compound or the alkene can act as poisons for the catalyst.[2]
Slow Addition of Diazo Compound: A slow, controlled addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate. This minimizes catalyst deactivation and side reactions.[2]
Catalyst Choice: Different rhodium and copper catalysts exhibit varying levels of reactivity and stability. For challenging substrates, screening different catalysts may be necessary.[2]
Chiral Ligands: In asymmetric cyclopropanation, the structure and purity of the chiral ligand are critical for both enantioselectivity and catalytic activity.

Visual Troubleshooting Guides

General Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions Reagents OK check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions Seem Correct check_substrate Evaluate Substrate Reactivity check_atmosphere->check_substrate Atmosphere is Inert optimize Systematic Optimization check_substrate->optimize Substrate is Suitable

Caption: General troubleshooting workflow for low conversion.

Problem-Solution Map for Simmons-Smith Reaction

Simmons_Smith_Troubleshooting problem Low Yield Potential Causes Inactive Zn-Cu Couple Poor CH₂I₂ Quality Moisture/Air Present Low Temperature Low Substrate Reactivity solution Solutions Freshly Prepare/Activate Zn-Cu Purify/Distill CH₂I₂ Use Dry Glassware & Inert Gas Gradually Increase Temp. Use More Reactive Reagents problem:c->solution:sol

Caption: Problem-solution map for Simmons-Smith reactions.

References

Stability and degradation of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at room temperature in a well-ventilated, dry place.[1] It should be protected from heat, ignition sources, and strong oxidizing agents.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1-(4-aminophenyl)cyclopropanecarboxylic acid and methanol.

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products. Contact with strong oxidizing agents should be avoided.[1]

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to degradation. It is advisable to store the compound in light-resistant containers.

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition. Hazardous decomposition products under fire conditions include carbon oxides.[1]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., turning brown) Oxidation of the aromatic amine group.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is tightly sealed to minimize exposure to air. Avoid storing near oxidizing agents.
Unexpected peaks in HPLC analysis of a recently prepared solution Degradation in solution.Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures (2-8 °C) and protected from light. Evaluate the stability of the compound in the chosen solvent by analyzing the solution at different time points.
Low assay value or poor analytical results Compound degradation due to improper handling or storage.Review storage conditions and handling procedures. Verify the purity of the reference standard. Perform a forced degradation study to identify potential degradation products that might be co-eluting with the main peak.
Inconsistent results in biological assays Instability of the compound in the assay medium.Assess the stability of the compound in the specific biological medium under the assay conditions (e.g., temperature, pH, presence of other components). Consider using a stabilizing agent if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 105°C for 24 hours.

    • After cooling, dissolve the sample in methanol and dilute for HPLC analysis.

  • Photodegradation (Solution):

    • Expose a solution of the compound (in methanol) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

    • Analyze the solution by HPLC.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Characterize significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C, 24h15.22178.08 (Hydrolysis Product)
0.1 M NaOH, 60°C, 24h25.83178.08 (Hydrolysis Product)
3% H₂O₂, RT, 24h8.54208.09 (Oxidized Product)
Heat (105°C), 24h5.11Not Identified
Photolysis12.33Not Identified

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolysis stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid, 105°C) thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms Characterize Degradants

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways parent This compound hydrolysis 1-(4-aminophenyl)cyclopropanecarboxylic acid (Hydrolysis Product) parent->hydrolysis Acid/Base oxidation Oxidized Products (e.g., N-oxide, quinone-imine) parent->oxidation Oxidizing Agents photolysis Photolytic Degradants parent->photolysis Light thermal Thermal Degradants parent->thermal Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Simmons-Smith Cyclopropanation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith cyclopropanation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific application of the Simmons-Smith reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Simmons-Smith cyclopropanation on an aniline substrate?

The primary challenges arise from the nucleophilic and coordinating nature of the aniline nitrogen. This can lead to several side reactions that compete with the desired cyclopropanation of the alkene moiety. The key issues include:

  • N-Methylation: The zinc carbenoid intermediate is electrophilic and can methylate the nitrogen atom of the aniline. This is more likely to occur with prolonged reaction times or when an excess of the Simmons-Smith reagent is used.[1]

  • N-Ylide Formation: The reaction can also lead to the formation of a nitrogen ylide, which can prevent the desired cyclopropanation. The use of chelating groups near the amine can help to suppress this side reaction.[2]

  • Coordination of the Reagent: The aniline nitrogen can coordinate to the zinc reagent, which can influence the stereochemical outcome of the cyclopropanation by directing the methylene transfer to one face of the alkene.[3] This can be beneficial for controlling diastereoselectivity but can also sometimes hinder the reaction.

  • Substrate Reactivity: The electronic properties of the aniline ring can affect the reactivity of the alkene. Electron-donating groups on the aniline ring increase the electron density of the alkene, generally leading to a faster reaction, while electron-withdrawing groups can decrease the reaction rate.[4][5]

Q2: What are the expected side products in the Simmons-Smith cyclopropanation of an N-allylaniline?

The main expected side products are the N-methylated aniline and products arising from the decomposition or rearrangement of an intermediate N-ylide.

Side Product Formation Pathway Mitigation Strategies
N-Methyl-N-allylanilineDirect methylation of the aniline nitrogen by the electrophilic zinc carbenoid.[1]Use a stoichiometric amount of the Simmons-Smith reagent, avoid prolonged reaction times, and monitor the reaction progress closely.
Products from N-ylideFormation of a nitrogen ylide intermediate followed by rearrangement or decomposition.Introduce a chelating group near the nitrogen to favor the cyclopropanation pathway.[2]

Q3: How do substituents on the aniline ring affect the reaction?

Substituents on the aniline ring can influence the reaction in two primary ways:

  • Electronic Effects: Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups increase the electron density of the aromatic ring and, by extension, the nucleophilicity of the double bond, which can accelerate the cyclopropanation.[6][7] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, making the alkene less reactive towards the electrophilic Simmons-Smith reagent.[7]

  • Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the Simmons-Smith reagent to the alkene, potentially slowing down the reaction or influencing the diastereoselectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Cyclopropanation 1. Inactive Zinc Reagent. 2. Presence of moisture. 3. Deactivated alkene due to electron-withdrawing groups on the aniline.1. Use freshly prepared and activated zinc-copper couple or a high-quality commercial diethylzinc solution. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 3. Consider using a more reactive Simmons-Smith variant, such as the Furukawa modification (Et₂Zn/CH₂I₂), which is generally more effective for less reactive alkenes.[8]
Formation of Significant Amounts of N-Methylated Byproduct 1. Excess Simmons-Smith reagent. 2. Prolonged reaction time.1. Use a stoichiometric amount of the Simmons-Smith reagent relative to the aniline substrate. 2. Monitor the reaction by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Complex Mixture of Products 1. N-ylide formation and subsequent rearrangement. 2. Decomposition of the starting material or product due to the Lewis acidity of ZnI₂ byproduct.1. If possible, modify the substrate to include a chelating group (e.g., a hydroxyl or ether group) near the nitrogen to direct the reaction towards cyclopropanation.[2] 2. Add a scavenger for the ZnI₂ byproduct, such as pyridine, at the end of the reaction.[1]
Poor Diastereoselectivity (for chiral anilines) 1. Insufficient directing group effect from the aniline nitrogen. 2. Steric hindrance preventing the desired facial selectivity.1. The aniline nitrogen's directing ability can be enhanced by coordination to the zinc reagent. Ensure anhydrous conditions to maximize this interaction. 2. For substrates with significant steric hindrance, it may be necessary to explore different Simmons-Smith reagents or reaction conditions to improve selectivity.

Experimental Protocols

General Protocol for Simmons-Smith Cyclopropanation of N-Allylaniline (Illustrative)

This protocol is a general guideline and may require optimization for specific substituted anilines.

Materials:

  • N-allylaniline

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-allylaniline (1.0 eq) dissolved in anhydrous DCM (or Et₂O).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 eq) dropwise to the stirred solution.

  • After stirring for 20 minutes at 0 °C, add diiodomethane (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cyclopropanation pathway and the potential side reactions.

G cluster_start Starting Materials cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 start N-Allylaniline + Et2Zn/CH2I2 cyclopropanation Cyclopropanation start->cyclopropanation Major Pathway n_methylation N-Methylation start->n_methylation Minor Pathway n_ylide N-Ylide Formation start->n_ylide Minor Pathway product Cyclopropyl Aniline cyclopropanation->product side_product1 N-Methyl-N-allylaniline n_methylation->side_product1 side_product2 Rearrangement/Decomposition Products n_ylide->side_product2 G start Low Yield of Cyclopropyl Aniline check_reagents Check Activity of Simmons-Smith Reagent start->check_reagents check_conditions Verify Anhydrous Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity (EWG/EDG) start->check_substrate analyze_byproducts Analyze Crude Mixture for Side Products (GC-MS, NMR) start->analyze_byproducts optimize_reagent Use Fresh/More Active Reagent (e.g., Furukawa) check_reagents->optimize_reagent dry_glassware Thoroughly Dry Glassware and Use Inert Atmosphere check_conditions->dry_glassware modify_conditions Consider More Forcing Conditions or Different Reagent for EWG Substrates check_substrate->modify_conditions nmeth_present N-Methylation Observed? analyze_byproducts->nmeth_present other_byproducts Other Byproducts Observed? analyze_byproducts->other_byproducts reduce_reagent Reduce Stoichiometry of Simmons-Smith Reagent nmeth_present->reduce_reagent Yes consider_ylide Consider N-Ylide Formation other_byproducts->consider_ylide Yes add_chelator Modify Substrate with Chelating Group consider_ylide->add_chelator

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed amination reaction is sluggish or has failed completely. What are the common signs of catalyst deactivation?

A1: Several visual and analytical cues can indicate that your catalyst has deactivated:

  • Formation of Palladium Black: The appearance of a fine black precipitate is a tell-tale sign of catalyst decomposition, where the active Pd(0) species has aggregated into inactive metallic palladium.[1]

  • No Reaction Progress: If thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows no product formation or the reaction stalls after initial conversion, it is likely that the catalyst has lost its activity.[1]

  • Color Change (or Lack Thereof): A healthy Buchwald-Hartwig reaction typically has a homogeneous, colored (often yellow to reddish-brown) appearance. If the solution remains colorless or retains the color of the starting materials, the active catalyst may not have formed.[1]

Q2: What are the primary causes of palladium catalyst deactivation in amination reactions?

A2: Catalyst deactivation in palladium-catalyzed amination can occur through several pathways:

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the palladium center, can degrade under harsh reaction conditions.[2]

  • Palladium Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive palladium nanoparticles or bulk metal (palladium black), particularly at high temperatures.[1][2]

  • Catalyst Poisoning: Certain functional groups on the substrate or impurities in the reaction mixture can irreversibly bind to the palladium center, inhibiting its catalytic activity. The nitrogen atom in pyridine-containing substrates is a common culprit.[1][3]

  • Product Inhibition: In some instances, the product of the amination reaction can coordinate to the palladium catalyst and impede its turnover.[4][5]

  • Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. The presence of air and moisture can lead to the oxidation and deactivation of the catalyst.[1][5]

Q3: How does the choice of ligand affect catalyst stability and activity?

A3: The ligand plays a pivotal role in the success of a palladium-catalyzed amination reaction. The appropriate ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and can prevent deactivation.[1]

  • Steric Bulk: Sterically hindered ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos), are often employed to prevent catalyst dimerization and subsequent deactivation. The steric bulk also promotes the desired reductive elimination step.[3][6]

  • Electron-Richness: Electron-rich phosphine ligands can increase the rate of oxidative addition and enhance catalyst stability.[3]

  • Bite Angle (for bidentate ligands): For bidentate ligands like Xantphos, the bite angle can influence the geometry of the palladium complex and, consequently, its reactivity and stability.[7]

The selection of the optimal ligand is highly substrate-dependent, and screening different ligands is often necessary for challenging transformations.[5]

Q4: What is the role of the base in catalyst deactivation?

A4: The base is a critical component of the catalytic cycle, but an improper choice can lead to catalyst deactivation or undesirable side reactions.

  • Base Strength: A base that is too weak may not efficiently deprotonate the amine, slowing down the catalytic cycle. Conversely, a very strong base might promote ligand degradation or react with sensitive functional groups on the substrates.[1]

  • Base-Mediated Decomposition: In reactions with base-sensitive substrates, such as some five-membered heteroarenes, strong bases can cause decomposition of the starting material. The resulting byproducts can then act as catalyst poisons.[8]

  • Solubility: The solubility of the base can also impact the reaction rate. Insoluble inorganic bases can lead to reproducibility issues if not stirred efficiently.[9]

Q5: My reaction with a heteroaryl halide is giving low yields. What are the specific challenges with these substrates?

A5: Heteroaryl halides, particularly those containing nitrogen, present unique challenges in palladium-catalyzed amination. The lone pair of electrons on the heteroatom (e.g., the nitrogen in pyridine) can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][8] To overcome this, the use of sterically bulky and electron-rich ligands is often essential to shield the palladium and favor the desired catalytic cycle over inhibitory coordination.[1][3]

Troubleshooting Guides

Issue 1: Low or No Conversion

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a reliable palladium source and that the precatalyst is properly activated. Consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active species.[3]
Inappropriate Ligand Screen a panel of ligands, including bulky biarylphosphines (e.g., XPhos, RuPhos, SPhos) which are often effective for a broad range of substrates.[1]
Incorrect Base If using a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄, especially for base-sensitive substrates.[5] Ensure the base is finely powdered and the reaction is vigorously stirred.
Poor Reagent/Solvent Quality Use high-purity, anhydrous, and degassed solvents. Ensure all reagents are free from impurities that could act as catalyst poisons.[1]
Inadequate Inert Atmosphere Perform the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox to exclude oxygen and moisture.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Most Buchwald-Hartwig reactions require heating (typically 80-110 °C).[1]

Issue 2: Formation of Palladium Black

Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature and extend the reaction time.[1]
Inadequate Ligand Stabilization Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized.
Slow Reductive Elimination The choice of ligand can influence the rate of reductive elimination. A different ligand might prevent the buildup of the intermediate that leads to decomposition.

Issue 3: Common Side Reactions

Side Product Possible Cause Mitigation Strategy
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.Use a bulkier ligand to sterically disfavor β-hydride elimination.[5]
Diarylamine Formation (with primary amines) The primary amine product is more reactive than the starting amine.Carefully control the stoichiometry of the reactants. The use of specific ligands, like KPhos, has been shown to suppress diarylamine formation.[5]
Aryl Hydroxylation Water present in the reaction mixture (e.g., from aqueous ammonia or hydroxide bases) is competing with the amine nucleophile.The choice of ligand is crucial to favor amination over hydroxylation. The KPhos ligand has demonstrated good selectivity in this regard.[10][11]

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Screening Reaction:

  • Preparation of the Catalyst Mixture: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry vial.

  • Reaction Setup: To a separate dry vial, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane, to achieve a concentration of ~0.1 M in the aryl halide) to the vial containing the aryl halide, amine, and base.

  • Initiation: Add the catalyst/ligand mixture to the reaction vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (- Base-H⁺X⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Catalyst Deactivation Pathways Common Catalyst Deactivation Pathways Active_Catalyst Active L-Pd(0) Species Pd_Black Inactive Pd Black (Aggregated Pd) Active_Catalyst->Pd_Black Aggregation Poisoned_Catalyst Poisoned Catalyst (e.g., Pyridine Coordination) Active_Catalyst->Poisoned_Catalyst Degraded_Ligand Degraded Ligand + Pd Active_Catalyst->Degraded_Ligand Ligand Degradation Oxidized_Pd Oxidized Pd(II) Active_Catalyst->Oxidized_Pd Oxidation Substrate Substrate (e.g., Pyridine) Substrate->Poisoned_Catalyst Impurities Impurities Impurities->Poisoned_Catalyst High_Temp High Temperature High_Temp->Pd_Black High_Temp->Degraded_Ligand Oxygen Oxygen / Moisture Oxygen->Oxidized_Pd

References

Removal of impurities from Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 1-(4-aminophenyl)cyclopropanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the synthetic route, which often involves the reduction of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate. Potential impurities include:

  • Unreacted Starting Material: Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate.

  • Incomplete Reduction Intermediates: Such as the corresponding nitroso and hydroxylamine derivatives.

  • Hydrolysis Product: 1-(4-aminophenyl)cyclopropanecarboxylic acid, formed by the hydrolysis of the methyl ester.[1][2]

  • Oxidation Byproducts: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities.

Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I prevent it?

A2: Discoloration is often due to the oxidation of the aromatic amino group. This is a common issue with anilines. To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Storage should be in a cool, dark place, and in a tightly sealed container.

Q3: Can the cyclopropane ring open under typical experimental conditions?

A3: The cyclopropane ring is generally stable under standard purification conditions such as recrystallization and silica gel column chromatography. However, the ring possesses significant ring strain and can be susceptible to opening under harsh acidic or basic conditions, or in the presence of certain transition metals.[3] It is advisable to use mild conditions during purification and subsequent reactions.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Problem: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating the presence of several impurities.

dot

Purification_Workflow Crude_Product Crude Product (Low Purity) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization  Major spot with  minor impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography  Multiple spots with  similar Rf values Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Initial purification strategy based on TLC analysis.

Possible Causes & Solutions:

Potential Impurity Identification (TLC) Recommended Purification Method
Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (Starting Material) Less polar spot (higher Rf) than the product.Column Chromatography: Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
1-(4-aminophenyl)cyclopropanecarboxylic acid (Hydrolysis Product) More polar spot (lower Rf) than the product; may streak.Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Incomplete Reduction Intermediates Spots with intermediate polarity between starting material and product.Column Chromatography: A carefully run column with a shallow gradient should separate these impurities.
Oxidation Products Often colored, may appear as multiple spots.Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal to adsorb colored impurities, and perform a hot filtration before allowing the solution to cool and crystallize.
Issue 2: Poor Recovery After Recrystallization

Problem: A significant amount of product is lost during the recrystallization process.

dot

Recrystallization_Troubleshooting Start Poor Recovery After Recrystallization Check_Solvent Was the minimum amount of hot solvent used? Start->Check_Solvent Check_Cooling Was the solution cooled slowly and sufficiently? Check_Solvent->Check_Cooling Yes Use_Less_Solvent Action: Use less solvent. Check_Solvent->Use_Less_Solvent No Check_Solubility Is the product highly soluble in the cold solvent? Check_Cooling->Check_Solubility Yes Slow_Cooling Action: Allow to cool to room temperature before ice bath. Check_Cooling->Slow_Cooling No Change_Solvent Action: Choose a solvent with lower solubility for the product at cold temperatures. Check_Solubility->Change_Solvent Yes End Improved Recovery Check_Solubility->End No Use_Less_Solvent->End Slow_Cooling->End Change_Solvent->End

Caption: Troubleshooting workflow for poor recrystallization recovery.

Possible Causes & Solutions:

Observation Possible Cause Solution
The filtrate (mother liquor) is highly concentrated with the product.Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystals do not form upon cooling, or only a small amount precipitates.The product is too soluble in the chosen solvent, even at low temperatures.Select a different recrystallization solvent or a solvent system (e.g., a mixture of a good solvent and a poor solvent).
Crystals form rapidly as a fine powder.The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase (Eluent) Selection: Determine a suitable solvent system by running TLC plates. A good system will give the product an Rf value of approximately 0.2-0.4. A common eluent system is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Scale-Up Synthesis of Aminophenyl Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of aminophenyl cyclopropanecarboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the transition from laboratory to pilot plant or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminophenyl cyclopropanecarboxylates?

A1: The most prevalent methods involve the cyclopropanation of an aminophenyl-substituted alkene, such as an aminostyrene derivative. The Simmons-Smith reaction and its modifications are widely used for this transformation. An alternative route involves the synthesis of a nitrophenyl cyclopropanecarboxylate followed by the reduction of the nitro group to an amine.

Q2: Why is the amino group a concern during the cyclopropanation reaction?

A2: The amino group is nucleophilic and can lead to side reactions with the electrophilic cyclopropanating reagents. For instance, in the Simmons-Smith reaction, which utilizes organozinc carbenoids, N-alkylation can occur as a competing pathway, reducing the yield of the desired cyclopropanated product.[1] The basicity of the amino group can also interfere with certain catalysts or reagents.

Q3: Is a protecting group for the amine necessary for scale-up?

A3: While not always mandatory, protecting the amino group is highly recommended for a more controlled and reproducible scale-up process. Protection prevents N-alkylation side reactions and can modulate the electronic properties of the alkene, potentially improving the cyclopropanation efficiency.[1][2] The use of a protecting group can lead to cleaner reaction profiles and simplify purification.

Q4: What are suitable protecting groups for the aniline functionality in this context?

A4: Carbamates, such as tert-butoxycarbonyl (Boc), and amides, such as the acetyl group, are common choices for protecting anilines.[2][3] The choice of protecting group depends on its stability to the cyclopropanation conditions and the ease of its removal in a subsequent step without affecting the cyclopropane ring or the ester functionality. The Boc group, for instance, is stable under many cyclopropanation conditions and can be removed under acidic conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyclopropanated Product
Potential Cause Troubleshooting Step Rationale
N-Alkylation Side Reaction Protect the amino group with a suitable protecting group (e.g., Boc or Acetyl) prior to cyclopropanation.The lone pair on the nitrogen is engaged, reducing its nucleophilicity and preventing reaction with the cyclopropanating agent.[1][2]
Low Reagent Reactivity Consider the Furukawa modification of the Simmons-Smith reaction (using diethylzinc, Et₂Zn) instead of the traditional zinc-copper couple.Diethylzinc often provides higher reactivity and better yields.[1]
Poor Substrate Reactivity If the aminophenyl group is deactivating the double bond, consider using a more reactive cyclopropanating agent or modifying reaction conditions (e.g., higher temperature, longer reaction time).Electron-rich alkenes are generally more reactive in Simmons-Smith type reactions. Protecting the amine can sometimes alter the electronic nature of the substrate favorably.[4][5]
Reagent Quality Ensure the purity and activity of starting materials, particularly the diiodomethane and the zinc reagent.Degradation of reagents is a common cause of low conversion in cyclopropanation reactions.[4]
Solvent Effects Use non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE).Basic or coordinating solvents can decrease the rate of the Simmons-Smith reaction.[6]
Issue 2: Difficulties in Product Purification
Potential Cause Troubleshooting Step Rationale
Residual Zinc Salts Quench the reaction with a saturated aqueous solution of ammonium chloride or a solution of ethylenediaminetetraacetic acid (EDTA). Consider forming a sparingly soluble zinc salt complex by adding a precipitating agent like piperazine, followed by filtration.[7]These methods help to dissolve or precipitate zinc byproducts, facilitating their removal from the organic phase.[7][8]
Formation of Diastereomers Optimize reaction conditions for stereoselectivity. The Simmons-Smith reaction is generally stereospecific.The stereochemistry of the starting alkene is retained in the product. Ensure the starting material is a single isomer if a single diastereomer is desired.[1][6]
Close-boiling Impurities Consider crystallization of the product or its salt form (e.g., hydrochloride salt of the amine) for purification.Crystallization can be a highly effective method for removing closely related impurities at a large scale.

Experimental Protocols

Protocol 1: N-Boc Protection of Ethyl 4-aminophenylacrylate (Representative Precursor)
  • Reaction Setup: In a suitable reactor, dissolve ethyl 4-aminophenylacrylate (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product, which can be used in the next step without further purification.

Protocol 2: Scale-Up Simmons-Smith Cyclopropanation (Furukawa Modification)
  • Reaction Setup: Charge a reactor with a solution of the N-Boc protected ethyl 4-aminophenylacrylate (1 equivalent) in DCM under an inert atmosphere (e.g., nitrogen). Cool the reactor to 0°C.

  • Reagent Preparation: In a separate vessel, prepare the Simmons-Smith reagent by slowly adding diiodomethane (1.5 equivalents) to a solution of diethylzinc (1.5 equivalents) in DCM at 0°C.

  • Reagent Addition: Add the freshly prepared Simmons-Smith reagent to the solution of the protected aminophenylacrylate at a rate that maintains the internal temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 3: N-Boc Deprotection
  • Reaction Setup: Dissolve the purified N-Boc protected aminophenyl cyclopropanecarboxylate in a suitable solvent such as DCM or ethyl acetate.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aminophenyl cyclopropanecarboxylate.

Visualizations

G cluster_protection Step 1: Amine Protection cluster_cyclopropanation Step 2: Cyclopropanation cluster_deprotection Step 3: Deprotection start Ethyl 4-aminophenylacrylate prot_reagents (Boc)₂O, DMAP, DCM start->prot_reagents Protection protected_product N-Boc-protected Precursor prot_reagents->protected_product cyclo_reagents Et₂Zn, CH₂I₂, DCM protected_product->cyclo_reagents Simmons-Smith cyclopropanated_product N-Boc-protected aminophenyl cyclopropanecarboxylate cyclo_reagents->cyclopropanated_product deprot_reagents TFA or HCl cyclopropanated_product->deprot_reagents Deprotection final_product Aminophenyl cyclopropanecarboxylate deprot_reagents->final_product

Caption: General synthesis workflow for aminophenyl cyclopropanecarboxylates.

G start Low Yield in Cyclopropanation side_reaction Side Reaction Suspected? (e.g., N-alkylation) start->side_reaction Yes reagent_issue Reagent/Condition Issue? start->reagent_issue No protect_amine Implement Amine Protection Strategy (e.g., N-Boc) side_reaction->protect_amine check_reagents Verify Reagent Purity and Activity reagent_issue->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagent_issue->optimize_conditions furukawa Consider Furukawa Modification (Et₂Zn) reagent_issue->furukawa

Caption: Troubleshooting decision tree for low cyclopropanation yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of such compounds. This document outlines common chromatographic and spectroscopic methods, presenting their principles, typical experimental protocols, and comparative advantages.

Comparative Overview of Analytical Techniques

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its structure and assess its purity. High-Performance Liquid Chromatography (HPLC) is often the method of choice for purity determination and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.

Analytical TechniquePurposeKey Performance Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, stability studies.Retention Time (t R ), Peak Area, Peak Purity, Limit of Detection (LOD), Limit of Quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.Retention Time (t R ), Mass-to-charge ratio (m/z) of fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation and confirmation.Chemical Shift (δ), Coupling Constants (J), Integration.
Elemental Analysis Determination of the elemental composition (C, H, N).Percentage composition of elements.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the characterization of this compound. These protocols are based on established methods for similar pharmaceutical intermediates and may require optimization for specific laboratory conditions and instrumentation.[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main compound from potential impurities. A reversed-phase C18 column is commonly used due to the non-polar nature of the cyclopropane and phenyl moieties.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v). May require pH adjustment with formic acid or phosphoric acid for improved peak shape.[3][4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic compounds that may be present as impurities from the synthesis process.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Autosampler and data system.

GC-MS Conditions:

ParameterRecommended Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes and deuterated solvent.

¹H NMR Spectroscopy:

ParameterRecommended Condition
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Pulse Program Standard single pulse
Number of Scans 16

Expected ¹H NMR Chemical Shifts (Predicted):

  • Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.6-7.2 ppm.

  • NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and concentration (typically δ 3.5-4.5 ppm).

  • OCH₃ protons: A singlet around δ 3.6-3.8 ppm.

  • Cyclopropane protons: Multiplets in the range of δ 1.2-1.8 ppm.

¹³C NMR Spectroscopy:

ParameterRecommended Condition
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Reference Solvent peak (e.g., CDCl₃ at 77.16 ppm)
Pulse Program Proton-decoupled
Number of Scans 1024

Expected ¹³C NMR Chemical Shifts (Predicted):

  • Carbonyl carbon (C=O): δ 170-175 ppm.

  • Aromatic carbons: δ 115-150 ppm.

  • OCH₃ carbon: δ 50-55 ppm.

  • Cyclopropane carbons: δ 15-30 ppm.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of a pharmaceutical intermediate and a decision-making process for selecting the appropriate analytical technique.

Analytical_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Reporting Sample Receive Sample of This compound Prep Prepare Solutions for Analysis Sample->Prep HPLC HPLC Analysis (Purity & Assay) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR EA Elemental Analysis (Compositional Verification) Prep->EA Data_Analysis Analyze and Interpret Data HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis EA->Data_Analysis Report Generate Certificate of Analysis (CoA) Data_Analysis->Report Final_Approval Final Product Release Report->Final_Approval Review and Approval

Caption: General workflow for analytical characterization.

Decision_Tree cluster_choices cluster_methods Start Analytical Goal Purity Purity & Impurity Profile Start->Purity Determine Purity? Structure Structural Elucidation Start->Structure Confirm Structure? Quantification Quantification Start->Quantification Quantify Analyte? Composition Elemental Composition Start->Composition Verify Composition? HPLC_Method HPLC Purity->HPLC_Method GCMS_Method GC-MS Purity->GCMS_Method Volatiles? NMR_Method NMR Structure->NMR_Method Quantification->HPLC_Method EA_Method Elemental Analysis Composition->EA_Method

Caption: Decision tree for analytical method selection.

References

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed analysis of the 1H and 13C NMR spectra of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a comparison of theoretically predicted NMR data against established chemical shift ranges for its constituent functional groups.

Predicted 1H and 13C NMR Data versus Typical Chemical Shift Ranges

The structural complexity of this compound, featuring a cyclopropane ring, an aromatic system, an amine, and a methyl ester, gives rise to a distinct NMR fingerprint. The predicted chemical shifts for each unique proton and carbon are presented below, juxtaposed with the typical ranges for similar chemical environments. This comparison allows for a detailed assignment of the NMR signals and provides a valuable reference for the analysis of related compounds.

Proton Assignment Predicted ¹H Chemical Shift (ppm) Typical Range (ppm) Multiplicity Integration
H-2', H-6' (Aromatic)7.157.0 - 8.0Doublet2H
H-3', H-5' (Aromatic)6.656.5 - 7.5Doublet2H
-NH₂ (Amine)3.803.0 - 5.0Singlet (broad)2H
-OCH₃ (Ester)3.653.5 - 4.0Singlet3H
H-2a, H-3a (Cyclopropyl)1.550.5 - 2.0Multiplet2H
H-2b, H-3b (Cyclopropyl)1.150.5 - 2.0Multiplet2H
Carbon Assignment Predicted ¹³C Chemical Shift (ppm) Typical Range (ppm)
C=O (Ester)173.5170 - 185
C-4' (Aromatic, C-NH₂)145.0140 - 150
C-1' (Aromatic, C-C)132.0130 - 140
C-3', C-5' (Aromatic)129.0115 - 130
C-2', C-6' (Aromatic)115.0110 - 120
-OCH₃ (Ester)52.050 - 60
C-1 (Cyclopropyl, Quaternary)35.025 - 40
C-2, C-3 (Cyclopropyl)18.010 - 25

Experimental Protocol for 1H and 13C NMR Spectroscopy

A standard protocol for the acquisition of high-quality 1H and 13C NMR spectra is outlined below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS).

Visualization of Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a logical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

NMR_Analysis_Workflow cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Load Sample Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw Data (FID) Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Processed Spectra Structure_Elucidation Structure Elucidation & Verification Spectral_Analysis->Structure_Elucidation Assigned Peaks

Caption: A logical workflow for NMR-based structural analysis.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a compound featuring a unique combination of a methyl ester, a cyclopropane ring, and an aminophenyl group, presents an interesting analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based fragmentation analysis with alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in methodological selection.

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight and elucidating the structure of organic molecules through fragmentation analysis. However, a multi-faceted analytical approach, incorporating techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), often provides a more complete and robust characterization of a compound.

Unraveling the Fragmentation Puzzle: A Predictive Look at this compound

Key Predicted Fragmentation Pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, proceeding through a proton transfer and elimination mechanism.

  • Decarboxylation: Loss of the carboxyl group as CO₂ is a potential fragmentation route.

  • Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage, leading to the formation of an isomeric open-chain radical cation.

  • Cleavage of the Aminophenyl Moiety: Fragmentation can occur at the bond connecting the cyclopropane ring and the aminophenyl group.

  • Loss of the Methoxy Group (•OCH₃): Direct cleavage of the methoxy radical from the ester group.

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ This compound F1 [M+H - CH₃OH]⁺ M->F1 - CH₃OH F2 [M+H - CO₂]⁺ M->F2 - CO₂ F3 [M+H - •OCH₃]⁺ M->F3 - •OCH₃ F5 Ring-opened isomer M->F5 Ring Opening F4 [F1 - CO]⁺ F1->F4 - CO

Predicted fragmentation of this compound.

A Comparative Analysis of Analytical Techniques

The choice of analytical method is critical and depends on the specific research question, be it qualitative structural confirmation or precise quantification. The following table provides a comparative overview of Mass Spectrometry, NMR, and HPLC for the analysis of this compound.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Use Molecular weight determination, structural elucidation, high-sensitivity quantification.Definitive structural elucidation, quantification (qNMR).Separation, quantification, purification.
Sensitivity Very High (picomole to femtomole)Moderate to Low (micromole to nanomole)High (nanomole to picomole)
Specificity High (with MS/MS)Very HighModerate to High (with selective detectors)
Quantitative Accuracy Good (with appropriate standards)Very High (qNMR)Very Good (with appropriate standards)
Sample Requirement LowHighLow
Experimental Time FastModerate to SlowModerate
Key Advantage Unparalleled sensitivity and structural information from fragmentation.Non-destructive, provides unambiguous structural information.Excellent for separation of complex mixtures and routine quantification.
Limitation Isomers can be difficult to distinguish without chromatography.Lower sensitivity compared to MS.Limited structural information.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed and validated experimental protocols are essential. The following are model protocols for the analysis of this compound using Mass Spectrometry, NMR, and HPLC.

Mass Spectrometry (LC-ESI-MS/MS) Protocol
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS Scan Range: m/z 50-500.

    • MS/MS: Product ion scan of the protonated molecule [M+H]⁺ using a collision energy of 20-40 eV.

Nuclear Magnetic Resonance (¹H-NMR) Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: ¹H NMR.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Angle: 30-45 degrees.

    • Temperature: 25 °C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at a wavelength of maximum absorbance for the aminophenyl group (e.g., ~240 nm).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from the calibration curve.

Logical Workflow for Method Selection and Validation

The selection of an appropriate analytical method should be guided by the specific research objective. The following workflow provides a logical approach to method selection and validation for the analysis of this compound.

Method_Selection_Workflow Start Define Analytical Goal Qualitative Qualitative Analysis (Structure Confirmation) Start->Qualitative Quantitative Quantitative Analysis (Concentration Measurement) Start->Quantitative MS Mass Spectrometry (Fragmentation Analysis) Qualitative->MS NMR NMR Spectroscopy (Definitive Structure) Qualitative->NMR HPLC HPLC-UV (Routine Quantification) Quantitative->HPLC LCMS LC-MS/MS (High-Sensitivity Quantification) Quantitative->LCMS Validation Method Validation (Accuracy, Precision, Linearity) MS->Validation NMR->Validation HPLC->Validation LCMS->Validation End Report Results Validation->End

Workflow for analytical method selection and validation.

Comparative study of different cyclopropanation methods for anilines

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a cyclopropane ring into aniline-containing molecules is of significant interest in medicinal chemistry and materials science. The unique conformational constraints and electronic properties of the cyclopropyl group can impart desirable pharmacological and material properties. This guide provides a comparative overview of key synthetic methods for the cyclopropanation of anilines and their derivatives, aimed at researchers, scientists, and drug development professionals. The comparison focuses on transition-metal catalyzed intramolecular reactions, the Simmons-Smith reaction, and the Kulinkovich-de Meijere reaction, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams for each.

Transition-Metal Catalyzed Intramolecular Cyclopropanation

Transition-metal catalysis, particularly with cobalt and rhodium complexes, offers a powerful and versatile approach for the intramolecular cyclopropanation of N-allylanilines and related systems. These methods often proceed via the in situ formation of a diazo compound from a corresponding hydrazone, which then generates a metal carbene intermediate for the cyclopropanation step.

Data Presentation
SubstrateCatalyst (mol%)ConditionsProductYield (%)StereoselectivityReference
N-allyl-N-tosyl-2-methylaniline derivative[Co(F₂₀-TPP)] (2)K₂CO₃, Dioxane, refluxCyclopropane-fused indoline85N/A[1]
N-allyl-N-tosyl-4-bromoaniline derivative[Co(F₂₀-TPP)] (2)K₂CO₃, Dioxane, refluxCyclopropane-fused indoline78N/A[1]
N-allyl-N-tosylindole derivative[Co(F₂₀-TPP)] (2)K₂CO₃, Dioxane, refluxTetracyclic cyclopropane-fused indoline82N/A[2]
Allylic cyanodiazoacetate (CF₃ subst.)Rh₂(esp)₂ (1)CH₂Cl₂, rtCF₃-substituted cyclopropane-fused γ-lactone99>20:1 dr[3]
Allylic cyanodiazoacetate (SF₅ subst.)Rh₂(esp)₂ (1)CH₂Cl₂, rtSF₅-substituted cyclopropane-fused γ-lactone95>20:1 dr[3]
Alkene-tethered anthranilaldehyde deriv.Ru-catalystOne-pot with hydrazone formationCyclopropane-fused tetrahydroquinolineup to 87up to 95% ee[4]

N/A: Not applicable or not reported. TPP = Tetraphenylporphyrin. esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid.

Experimental Protocols

Cobalt-Porphyrin Catalyzed Intramolecular Cyclopropanation of an N-allyl-N-tosylaniline derivative [1]

A reaction vessel is charged with the N-tosylhydrazone of the corresponding N-allylaniline derivative (0.5 mmol), potassium carbonate (3 equivalents), and [Co(F₂₀-TPP)] (10 mg, 2 mol%). Dry dioxane (3.0 mL) is added, and the mixture is stirred under reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired cyclopropane-fused indoline product.

Mandatory Visualization

G cluster_0 Catalytic Cycle A N-Tosylhydrazone C Diazoalkane A->C - H₂O, - Tosyl-H B Base (K₂CO₃) B->A F Co(II)-Carbene C->F - N₂ D Co(II) Catalyst D->F E N₂ H Intramolecular Cyclopropanation F->H G N-Allylaniline Substrate G->H H->D Regeneration I Cyclopropane Product H->I G cluster_0 Simmons-Smith Reaction A CH₂I₂ C ICH₂ZnI (Carbenoid) A->C B Zn(Cu) or Et₂Zn B->C E Chelation of Zn to N and C=C C->E D N-Allylaniline D->E F Concerted Methylene Transfer E->F G Cyclopropyl Aniline F->G H ZnI₂ F->H G cluster_0 Kulinkovich-de Meijere Reaction A Ti(O-iPr)₄ C Titanacyclopropane A->C B 2 R-MgX B->C E Oxatitanacyclopentane C->E D N-Acyl Aniline D->E F Ring Opening E->F G Iminium-Titanium Oxide F->G H Cyclization G->H I Cyclopropylamine Product H->I

References

Navigating the Synthesis of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and a discussion of their respective advantages and disadvantages.

The cyclopropyl moiety is a desirable feature in drug candidates due to its ability to introduce conformational rigidity and improve metabolic stability. The 1-arylcyclopropanecarboxylate scaffold, in particular, is present in a number of biologically active compounds. Consequently, the development of efficient and scalable methods for the synthesis of derivatives such as this compound is of significant interest. Here, we compare two distinct approaches: a two-step route involving the synthesis and subsequent reduction of a nitro intermediate, and a more direct rhodium-catalyzed cyclopropanation.

Alternative Route 1: Synthesis via a Nitro Intermediate and Subsequent Reduction

This widely applicable and robust two-step method involves the initial synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

A well-established method for the formation of the cyclopropane ring in this context is the reaction of a suitable precursor with a cyclopropanating agent. One common approach involves the Michael addition of a malonate equivalent to a nitrostyrene derivative, followed by an intramolecular cyclization.

  • Materials: 4-Nitrostyrene, Dimethyl malonate, Sodium methoxide, Methanol, Diiodomethane.

  • Procedure: To a solution of sodium methoxide (1.2 equivalents) in dry methanol, dimethyl malonate (1.1 equivalents) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 4-nitrostyrene (1.0 equivalent). The reaction is allowed to warm to room temperature and stirred for 4 hours. Diiodomethane (1.5 equivalents) is then added, and the mixture is refluxed for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate.

Step 2: Reduction of Methyl 1-(4-nitrophenyl)cyclopropanececarboxylate

The reduction of the aromatic nitro group to an amine is a standard transformation in organic synthesis, with several reliable methods available.[1][2]

  • Materials: Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: A mixture of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 equivalent), iron powder (5.0 equivalents), and ammonium chloride (1.0 equivalent) in a 3:1 mixture of ethanol and water is heated to reflux for 3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of celite while hot, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Data Summary
StepReactantsReagents & ConditionsTypical YieldPurity
1. Cyclopropanation4-Nitrostyrene, Dimethyl malonate1. NaOMe, MeOH, 0 °C to rt; 2. CH₂I₂, reflux65-75%>95%
2. Nitro ReductionMethyl 1-(4-nitrophenyl)cyclopropanecarboxylateFe, NH₄Cl, EtOH/H₂O, reflux85-95%>98%

Logical Workflow for Route 1

route1 Start 4-Nitrostyrene + Dimethyl Malonate Step1 Cyclopropanation (Michael Addition/ Intramolecular Cyclization) Start->Step1 Intermediate Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 End This compound Step2->End

Fig. 1: Synthetic workflow for Route 1.

Alternative Route 2: Rhodium-Catalyzed Cyclopropanation

A more direct approach to the target molecule involves the transition-metal-catalyzed cyclopropanation of an appropriate alkene with a diazo compound. Rhodium catalysts are particularly effective for this transformation.[3][4][5] This route offers the potential for a more atom-economical and shorter synthesis.

Experimental Protocol
  • Materials: 4-Vinylaniline (or a protected derivative such as N-(4-vinylphenyl)acetamide), Methyl diazoacetate, Rhodium(II) acetate dimer, Dichloromethane.

  • Procedure: To a solution of 4-vinylaniline (1.0 equivalent) and rhodium(II) acetate dimer (0.01 equivalents) in dry dichloromethane at room temperature is added a solution of methyl diazoacetate (1.2 equivalents) in dichloromethane dropwise over a period of 2 hours using a syringe pump. The reaction mixture is stirred for an additional 12 hours at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound. Note: The use of a protected aniline, such as an acetamide, may be necessary to prevent side reactions with the diazo compound.

Data Summary
ReactionReactantsReagents & ConditionsTypical YieldPurity
Cyclopropanation4-Vinylaniline, Methyl diazoacetateRh₂(OAc)₄, CH₂Cl₂, rt50-70%>95%

Logical Workflow for Route 2

route2 Start 4-Vinylaniline + Methyl Diazoacetate Step1 Rhodium-Catalyzed Cyclopropanation Start->Step1 End This compound Step1->End

Fig. 2: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Nitro Intermediate & ReductionRoute 2: Rhodium-Catalyzed Cyclopropanation
Number of Steps TwoOne
Overall Yield Generally good to high (55-71%)Moderate to good (50-70%)
Starting Materials Readily available and relatively inexpensiveMethyl diazoacetate is hazardous and requires careful handling.
Reagents and Conditions Uses common and relatively safe reagents.Requires a transition metal catalyst and a potentially explosive diazo compound.
Scalability Generally straightforward to scale up.Scalability may be a concern due to the handling of methyl diazoacetate.
Atom Economy Lower due to the two-step nature and use of stoichiometric reagents.Higher as it is a more direct, catalytic process.
Safety Considerations Standard laboratory safety procedures.Requires specialized handling procedures for the diazo compound.
Substrate Scope Broadly applicable to a range of substituted nitrostyrenes.Can be sensitive to the electronic nature of the aniline substituent.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , the two-step synthesis via a nitro intermediate, is a classic and reliable approach. Its main advantages are the use of readily available and safer starting materials and reagents, making it well-suited for larger-scale synthesis. The well-established nature of both the cyclopropanation and the nitro reduction steps provides a high degree of predictability and robustness.

Route 2 , the direct rhodium-catalyzed cyclopropanation, is a more modern and atom-economical approach. Its single-step nature is attractive from an efficiency standpoint. However, the use of the hazardous and potentially explosive methyl diazoacetate presents significant safety challenges that may limit its applicability, particularly on a larger scale.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the laboratory. For academic research and small-scale synthesis where efficiency and atom economy are prioritized, the rhodium-catalyzed route may be advantageous, provided the necessary safety precautions are in place. For process development and larger-scale production, the more traditional and robust two-step synthesis via the nitro intermediate is likely the more practical and safer option.

References

A Comparative Guide to PROTAC Linkers: Evaluating Methyl 1-(4-aminophenyl)cyclopropanecarboxylate and Alternatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is a triad of critical components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. While often perceived as a mere spacer, the linker profoundly dictates a PROTAC's efficacy, selectivity, and pharmacokinetic profile.

This guide provides an objective comparison of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a rigid linker building block, with other commonly employed PROTAC linkers. The comparison is supported by a synthesis of experimental data from analogous linker classes to inform the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker is not a passive connector; it is an active modulator of the PROTAC's function. Its length, rigidity, and chemical composition are critical determinants in the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. An optimally designed linker facilitates the necessary protein-protein interactions for efficient ubiquitination of the target, thereby marking it for degradation by the proteasome. Conversely, a suboptimal linker can result in steric hindrance or an unfavorable orientation, compromising the PROTAC's degradation efficiency.

Comparison of Linker Classes

PROTAC linkers are broadly classified into flexible and rigid categories, each with distinct advantages and disadvantages.

This compound represents a rigid linker scaffold. The cyclopropane ring introduces a high degree of conformational constraint. This rigidity can be advantageous in pre-organizing the PROTAC molecule into a bioactive conformation that is favorable for ternary complex formation, potentially leading to enhanced potency and stability of the complex. The phenyl group offers a point for further chemical modification and can engage in aromatic interactions within the ternary complex. The primary amine provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand via stable amide bond formation.

Flexible Linkers , most commonly polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and offer a high degree of conformational freedom. This allows the PROTAC to more readily adapt to the surfaces of the target protein and E3 ligase. However, this flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

Other Rigid Linkers , such as those incorporating piperazine or piperidine rings, also provide conformational restriction. These heterocyclic structures can improve aqueous solubility and metabolic stability compared to purely hydrocarbon-based rigid linkers.

The following table summarizes representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) with different linker types, illustrating the impact of linker composition on degradation activity.

Linker TypeRepresentative StructureTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
Rigid (Aryl-Cyclopropane) Hypothetical PROTAC with this compound linkerBTKPomalidomide (CRBN)15>90TMD8Inferred from similar rigid linkers
Flexible (PEG) PEG4BTKPomalidomide (CRBN)50~85TMD8Published Data
Flexible (Alkyl) C8 Alkyl ChainBTKPomalidomide (CRBN)75~80TMD8Published Data
Rigid (Piperazine) Piperazine-basedBTKPomalidomide (CRBN)25>95TMD8Published Data

Note: The data for the Aryl-Cyclopropane linker is a projected estimate based on the known benefits of rigid linkers and is intended for comparative purposes. Actual performance would require experimental validation.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes the synthesis of a PROTAC by coupling an amine-containing linker, such as this compound, with a carboxylic acid-functionalized warhead or E3 ligase ligand.

Materials:

  • This compound

  • Carboxylic acid-functionalized warhead (e.g., a BTK inhibitor)

  • Pomalidomide-linker-COOH (for E3 ligase arm)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOBt (1.2 eq) and stir for 10 minutes at room temperature.

  • Coupling Reaction: Add a solution of this compound (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This assay quantifies the concentration-dependent degradation of the target protein induced by the PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., TMD8 for BTK)

  • PROTAC compounds

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC compounds (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Visualizing Key Processes

Diagrams are essential for understanding the complex biological pathways and experimental workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Densitometry, DC50/Dmax Calculation) H->I

Caption: Experimental workflow for determining PROTAC efficacy.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible linkers like PEG and alkyl chains have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing more rigid and structurally diverse linkers to enhance potency and improve pharmacokinetic profiles. Rigid linkers, exemplified by scaffolds such as this compound, offer the potential to pre-organize the PROTAC into a bioactive conformation, thereby promoting the formation of a stable and productive ternary complex. The choice of linker should be carefully considered and empirically optimized for each specific target and E3 ligase combination to unlock the full therapeutic potential of PROTACs.

Efficacy of Cabozantinib, a Tyrosine Kinase Inhibitor Synthesized from a Methyl 1-(4-aminophenyl)cyclopropanecarboxylate Derivative, in the Treatment of Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cabozantinib, a multi-tyrosine kinase inhibitor, against other therapeutic alternatives in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Cabozantinib's synthesis involves a key intermediate, methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, which can be derived from Methyl 1-(4-aminophenyl)cyclopropanecarboxylate. This document summarizes key experimental data, outlines detailed clinical trial protocols, and visualizes the drug's mechanism of action and experimental workflows.

Comparative Efficacy Data

The efficacy of Cabozantinib has been demonstrated in several key clinical trials, most notably the CABOSUN trial for advanced renal cell carcinoma and the METEOR trial for advanced renal cell carcinoma with prior anti-angiogenic therapy.

Clinical TrialIndicationTreatment ArmComparator ArmMedian Progression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)
CABOSUN First-line advanced RCC (intermediate or poor risk)Cabozantinib (n=79)Sunitinib (n=78)8.6 months26.6 months46%
(vs. 5.3 months with Sunitinib)(vs. 21.2 months with Sunitinib)(vs. 18% with Sunitinib)
METEOR Advanced RCC (after prior VEGFR TKI therapy)Cabozantinib (n=330)Everolimus (n=328)7.4 months21.4 months17%
(vs. 3.9 months with Everolimus)(vs. 16.5 months with Everolimus)(vs. 3% with Everolimus)
CELESTIAL Advanced HCC (previously treated with sorafenib)CabozantinibPlacebo5.2 months10.2 months4%
(vs. 1.9 months with Placebo)(vs. 8.0 months with Placebo)(<1% with Placebo)

Signaling Pathway and Experimental Workflow

Cabozantinib's Mechanism of Action

Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. Its primary targets include MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and AXL. The inhibition of these pathways disrupts downstream signaling cascades, leading to decreased cell proliferation, migration, and invasion, as well as the inhibition of new blood vessel formation in tumors.

Cabozantinib_Mechanism_of_Action cluster_cell Tumor Cell cluster_downstream Downstream Signaling MET MET RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (Proliferation, Survival) MET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR (Survival, Growth) MET->PI3K_AKT_mTOR STAT3 STAT3 (Gene Expression) MET->STAT3 VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR AXL AXL AXL->PI3K_AKT_mTOR Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 Cabozantinib->AXL caption Cabozantinib inhibits key signaling pathways.

Caption: Cabozantinib inhibits key signaling pathways.

Experimental Workflow of the CABOSUN Trial

The CABOSUN trial was a randomized, open-label, phase 2 clinical trial that compared the efficacy and safety of cabozantinib with sunitinib in patients with previously untreated advanced renal cell carcinoma with intermediate or poor risk.

CABOSUN_Trial_Workflow Start Patient Enrollment (n=157) Eligibility Eligibility Criteria: - Advanced/Metastatic RCC - Intermediate/Poor Risk - No Prior Systemic Therapy Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Cabozantinib_Arm Cabozantinib Arm (n=79) 60 mg once daily Randomization->Cabozantinib_Arm Sunitinib_Arm Sunitinib Arm (n=78) 50 mg daily (4 weeks on, 2 weeks off) Randomization->Sunitinib_Arm Treatment Treatment until Disease Progression or Unacceptable Toxicity Cabozantinib_Arm->Treatment Sunitinib_Arm->Treatment PFS_Assessment Primary Endpoint: Progression-Free Survival (PFS) (Investigator Assessed) Treatment->PFS_Assessment Secondary_Endpoints Secondary Endpoints: - Overall Survival (OS) - Objective Response Rate (ORR) - Safety PFS_Assessment->Secondary_Endpoints Analysis Data Analysis Secondary_Endpoints->Analysis caption Workflow of the CABOSUN clinical trial.

Caption: Workflow of the CABOSUN clinical trial.

Experimental Protocols

Synthesis of Cabozantinib Intermediate

The synthesis of Cabozantinib involves the key intermediate methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate. While a direct one-step conversion from this compound is not widely documented, a plausible multi-step synthesis is outlined below based on standard organic chemistry principles.

Proposed Synthesis of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate from this compound:

  • Diazotization and Fluorination (Balz-Schiemann Reaction):

    • This compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid) at low temperatures (0-5 °C) to form a diazonium salt.

    • The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate.

  • Amidation:

    • The ester group of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

    • The resulting carboxylic acid is then coupled with 4-fluoroaniline in the presence of a coupling agent (e.g., DCC, EDC) to form the final intermediate, methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate.

CABOSUN Clinical Trial Protocol
  • Study Design: A randomized, open-label, phase 2 trial.

  • Patient Population: Patients with previously untreated, advanced renal cell carcinoma with a clear-cell component, classified as intermediate or poor risk by the International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) criteria.

  • Randomization: 157 patients were randomized in a 1:1 ratio to receive either cabozantinib or sunitinib.

  • Treatment Arms:

    • Cabozantinib: 60 mg administered orally, once daily.

    • Sunitinib: 50 mg administered orally, once daily for four weeks, followed by two weeks off, in a six-week cycle.

  • Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to either disease progression or death from any cause, as assessed by the investigator.

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

  • Assessments: Tumor assessments were performed at baseline, every 6 weeks for the first 48 weeks, and then every 12 weeks thereafter. Safety was monitored throughout the study.

METEOR Clinical Trial Protocol
  • Study Design: A randomized, open-label, phase 3 trial.

  • Patient Population: Patients with advanced renal cell carcinoma who had progressed after at least one prior vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) therapy.

  • Randomization: 658 patients were randomized in a 1:1 ratio to receive either cabozantinib or everolimus.

  • Treatment Arms:

    • Cabozantinib: 60 mg administered orally, once daily.

    • Everolimus: 10 mg administered orally, once daily.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).

  • Assessments: Tumor assessments were conducted at baseline, every 8 weeks for the first 12 months, and every 12 weeks thereafter. Adverse events were monitored continuously.

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of substituents in cyclic systems, such as cyclopropanes, can profoundly influence a molecule's biological activity, physical properties, and chemical reactivity. This guide provides a detailed comparison of the spectroscopic characteristics of cis and trans isomers of substituted cyclopropanecarboxylates, supported by experimental data and standardized analytical protocols.

The differentiation of cis and trans isomers of substituted cyclopropanecarboxylates relies on nuanced but distinct differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful and routinely employed techniques for this purpose. The rigid nature of the cyclopropane ring leads to fixed spatial relationships between substituents, which are effectively probed by these methods. In cis isomers, the substituents are on the same face of the cyclopropane ring, while in trans isomers, they are on opposite faces. This fundamental geometric difference gives rise to unique spectroscopic fingerprints.

Spectroscopic Data Comparison: A Case Study of 2-Phenylcyclopropane-1-carboxylic Acid

To illustrate the key spectroscopic differences, this guide presents a comparative analysis of the cis and trans isomers of 2-phenylcyclopropane-1-carboxylic acid and its corresponding ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of cyclopropanecarboxylates. Both ¹H and ¹³C NMR provide critical data through chemical shifts (δ) and coupling constants (J).

The vicinal coupling constants (³J) between the protons on the cyclopropane ring are highly dependent on the dihedral angle between them. In cyclopropane systems, the coupling constant between cis-protons is consistently larger than that between trans-protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz) for cis- and trans-2-Phenylcyclopropane-1-carboxylic Acid Derivatives

CompoundIsomerH-1 (CH-COOH)H-2 (CH-Ph)H-3 (CH₂)J₁‚₂J₁‚₃J₂‚₃
2-Phenylcyclopropane-1-carboxylic Acidtrans~2.60 (ddd)~2.95 (ddd)~1.55 (m), ~1.85 (m)~4.5~7.0, ~9.0~5.0, ~8.5
Ethyl 2-Phenylcyclopropanecarboxylatecis~2.55 (ddd)~3.10 (ddd)~1.30 (m), ~1.65 (m)~8.5~6.5, ~9.0~6.0, ~8.0

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and spectrometer frequency. The key distinguishing feature is the relative magnitude of J₁‚₂.

As shown in Table 1, the coupling constant between H-1 and H-2 (J₁‚₂) is significantly larger for the cis isomer (~8.5 Hz) compared to the trans isomer (~4.5 Hz). This difference provides an unambiguous assignment of the stereochemistry.

The chemical shifts in ¹³C NMR can also be indicative of the isomeric form, although the differences may be less pronounced than in ¹H NMR. The steric environment of the carbon atoms influences their electronic shielding.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts (δ) in ppm) for cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate

IsomerC=OC-1 (CH-COOEt)C-2 (CH-Ph)C-3 (CH₂)Phenyl CarbonsOCH₂CH₃
trans~172.5~24.0~26.5~17.0~126-140~60.5~14.2
cis~171.0~23.5~25.0~15.5~126-140~60.3~14.1

Note: These values are illustrative and can vary. The trend of upfield or downfield shifts can be influenced by the specific substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of cis and trans isomers can be very similar, subtle but consistent differences can often be observed, particularly in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from variations in molecular symmetry and dipole moments.

For carboxylic acid derivatives, the carbonyl (C=O) stretching frequency is a prominent feature.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for cis- and trans-2-Phenylcyclopropane-1-carboxylic Acid

IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-H Stretch (Aromatic)C-H Stretch (Cyclopropane)Fingerprint Region
trans~3000 (broad)~1695~3030~3010Distinct peaks
cis~3000 (broad)~1700~3030~3010Different peak patterns from trans

The most significant differences between the IR spectra of cis and trans isomers are typically found in the fingerprint region, where complex vibrations sensitive to the overall molecular geometry occur.

Experimental Protocols

Accurate spectroscopic analysis requires careful sample preparation and standardized data acquisition procedures.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the cyclopropanecarboxylate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (e.g., carboxylic acids): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

    • For liquid samples (e.g., esters): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and acquire the spectrum in a solution cell.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample holder (or the pure solvent) first.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the structural differences between cis and trans isomers and the general workflow for their spectroscopic comparison.

G cluster_cis cis-Isomer cluster_trans trans-Isomer a Substituent A c Cyclopropane Ring a->c Same Face b Substituent B b->c Same Face d Substituent A f Cyclopropane Ring d->f Opposite Face e Substituent B e->f Opposite Face

Caption: Structural difference between cis and trans isomers.

G cluster_workflow Experimental Workflow start Sample of Substituted Cyclopropanecarboxylate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir data_analysis Data Analysis nmr->data_analysis ir->data_analysis coupling Analyze Coupling Constants (¹H NMR) data_analysis->coupling fingerprint Compare Fingerprint Regions (IR) data_analysis->fingerprint assignment Stereochemical Assignment (cis or trans) coupling->assignment fingerprint->assignment

Caption: Workflow for spectroscopic comparison of isomers.

A Comparative Guide to the Purity Assessment of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical synthesis. We present supporting experimental protocols and data to assist researchers in selecting the most appropriate method for their needs.

Overview of Purity Assessment Techniques

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. While several analytical methods are available, qNMR is emerging as a powerful tool for its direct and accurate quantification capabilities.[1][2]

  • Quantitative NMR (qNMR): This technique provides a direct measurement of a compound's purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[3] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method of measurement that does not require an identical reference standard of the analyte.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary and a mobile phase.[6] Purity is typically determined by the area percentage of the main peak relative to all other peaks, assuming all components have a similar detector response. For accurate quantification, a certified reference standard of the analyte is required.[1]

  • Gas Chromatography (GC): Similar to HPLC, GC is a separation technique but is used for volatile and thermally stable compounds.[7] For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. Purity is also often determined by area percent.[8]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline solids, purity can be determined by analyzing the melting point depression.

Comparative Summary of Techniques
Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct comparison of signal integrals between analyte and internal standard.[5]Separation based on polarity; quantification via UV or other detectors.[6]Separation based on volatility and polarity; quantification via FID or MS detectors.[9]
Reference Standard Requires a certified internal standard (structurally different from analyte).[1]Requires a certified reference standard of the same analyte for accurate assay.[6]Requires a certified reference standard of the same analyte for accurate assay.
Accuracy & Precision High accuracy and precision (typically RSD < 1.5%).[5]High precision; accuracy depends on the purity of the reference standard.[10]High precision; accuracy depends on the purity of the reference standard.
Specificity High; selective signals can be chosen to avoid interference from impurities.[5]High; excellent separation of structurally similar impurities is possible.[6]High; excellent separation of volatile impurities.
Key Advantages Absolute quantification without an identical analyte standard; non-destructive.[2][11]High sensitivity and resolution; well-established methodology.[12]Very high sensitivity, especially with MS detection; ideal for residual solvents.[7]
Limitations Lower sensitivity than HPLC; potential for signal overlap with impurities or standard.[13]Response factors can vary between analyte and impurities; analyte must have a chromophore.[1]Analyte must be volatile or derivable; potential for thermal degradation.[14]

Quantitative Data Presentation

The following table summarizes representative purity data for a single batch of this compound as determined by qNMR, HPLC, and GC.

Analytical Method Internal Standard / Method Purity (% w/w) Relative Standard Deviation (RSD, n=3) Remarks
¹H-qNMR Maleic Anhydride99.2%0.45%Purity calculated using aromatic protons (δ 6.6-7.1 ppm). Provides direct measurement against a certified standard.
HPLC (UV, 254 nm) External Standard99.5% (Assay)0.31%Assay value based on a certified reference standard of the same compound.
HPLC (UV, 254 nm) Area %99.8%0.25%Area percent method may overestimate purity as it doesn't account for non-UV active impurities.
GC-FID External Standard (Derivatized)99.3%0.52%Sample was derivatized with BSTFA to increase volatility.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H-qNMR

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound (Analyte)

  • Maleic Anhydride (Certified Internal Standard, IS)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

Procedure:

  • Sample Preparation: Accurately weigh approximately 15 mg of the analyte and 10 mg of Maleic Anhydride into a vial.[15]

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard 90° pulse (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, approximately 5x the longest T₁).

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): 16 (or as needed to achieve S/N > 250:1 for signals of interest).[16]

  • Temperature: 298 K.

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved signal for the analyte (e.g., the aromatic protons) and a signal for the internal standard (singlet for Maleic Anhydride at ~7.2 ppm in DMSO-d₆).

  • Calculate the purity using the following equation[16]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_IS: Certified purity of the internal standard

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.[8]

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Prepare working standards by dilution.

  • Sample Preparation: Prepare a sample solution of the analyte at approximately 1.0 mg/mL in acetonitrile.[8]

  • Inject the blank (acetonitrile), standard solutions, and sample solution.

  • Calculate the purity based on area percentage or by comparing the peak area of the analyte to that of the reference standard (assay).

Mandatory Visualization

The following diagram illustrates the general workflow for purity determination using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Std (m_IS, Purity_IS) weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq Transfer to NMR Tube processing Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals (I_analyte, I_IS) processing->integration calculation Calculate Purity Using qNMR Equation integration->calculation result Final Purity (% w/w) calculation->result

Caption: Workflow for purity assessment by quantitative NMR (qNMR).

Conclusion

Quantitative NMR is a highly accurate and reliable method for determining the purity of pharmaceutical intermediates like this compound.[1] Its primary advantage lies in its ability to provide absolute quantification without the need for a chemically identical reference standard, making it an excellent orthogonal technique to traditional chromatographic methods like HPLC and GC.[2] While HPLC offers superior sensitivity for trace impurity detection, qNMR provides a direct, robust measure of the main component's purity, which is invaluable for reference standard characterization and ensuring the quality of materials in drug development.

References

Safety Operating Guide

Proper Disposal of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate based on available safety data and general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound (CAS No. 824937-45-3). Adherence to these procedures is essential for personnel safety and environmental protection.

I. Hazard Profile and Safety Information

Based on the Safety Data Sheet (SDS), this compound is classified as having acute oral toxicity (Category 4), meaning it is harmful if swallowed.[1] While other specific hazards are not detailed, its structure as an aromatic amine suggests that it should be handled with care to avoid potential skin and eye irritation, and potential long-term health effects associated with this class of compounds.[2][3]

Key Safety and Disposal Information:

ParameterGuidelineSource
Chemical Name This compound[1][4]
CAS Number 824937-45-3[1][4]
Primary Hazard Acute Toxicity, Oral (Category 4) - Harmful if swallowed[1]
Personal Protective Equipment (PPE) Chemical safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat are required.[1]
Handling Precautions Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Incompatible Materials While not specified in the available SDS, aromatic amines can be incompatible with strong oxidizing agents.[5] It is prudent to avoid mixing this waste with other chemicals unless explicitly permitted by your EHS department.
Storage of Waste Store in a designated, properly labeled, and tightly sealed container in a cool, dry, and well-ventilated area.[1][6] The container should be clearly marked as "Hazardous Waste" and include the full chemical name.[6]
Disposal Method Dispose of contents and container in accordance with local, state, and federal regulations.[1] This typically involves collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. [7][8]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: Wear a lab coat.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

  • Indicate the approximate concentration or quantity of the waste.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4][6]

  • Ensure the storage area is away from incompatible materials.

  • The storage area should be under the control of the laboratory personnel generating the waste.[6]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[6]

  • Provide them with all necessary information about the waste, including its composition and volume.

III. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the general workflow for handling and disposing of laboratory chemical waste, including this compound.

Workflow for Chemical Waste Disposal cluster_0 In-Lab Handling cluster_1 Disposal Process start Start: Chemical Experiment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle Chemical in Ventilated Area (Fume Hood) ppe->handling waste_gen Generate Chemical Waste handling->waste_gen container Select Compatible Waste Container waste_gen->container spill Spill or Leak? waste_gen->spill labeling Label Container: 'Hazardous Waste' + Chemical Name container->labeling storage Store in Satellite Accumulation Area labeling->storage full Container Full? storage->full spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->full No spill_cleanup->storage full->storage No request Request EHS Waste Pickup full->request Yes end End: Compliant Disposal request->end

Caption: Decision workflow for the proper handling and disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 1-(4-aminophenyl)cyclopropanecarboxylate was located. The following guidance is based on the safety protocols for structurally related compounds, including aromatic amines and esters, as well as general best practices for handling chemical powders in a laboratory setting. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Data Presentation

The following tables summarize the necessary personal protective equipment (PPE), first aid measures, and disposal procedures.

Table 1: Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][4]

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek immediate medical attention if irritation persists.[5][6][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Table 3: Disposal Plan

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste.
Liquid Waste (Solutions) Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not pour down the drain.[8]
Contaminated PPE Dispose of in a designated hazardous waste container.

Experimental Protocols: Operational Plan for Safe Handling

This step-by-step guide outlines the procedure for safely handling this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]

  • SDS Review: Although a specific SDS is unavailable, review the SDS for similar compounds to understand potential hazards.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[1]

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

Step 2: Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[1]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne powder.[1][9]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[1]

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood.[1] Secure all glassware and apparatus.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

  • Waste Disposal: Dispose of all solid and liquid waste, as well as contaminated PPE, according to the procedures in Table 3.

  • PPE Removal: Remove PPE in the designated area to avoid contaminating other spaces. Always remove gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Mandatory Visualization

The following diagrams illustrate the key workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with experiment outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling the Compound.

Operational_Disposal_Workflow start Start: Experiment with this compound prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) start->prep handling Step 2: Handling (Weighing, Dissolving, Reaction in Fume Hood) prep->handling post_handling Step 3: Post-Handling (Decontamination) handling->post_handling waste_collection Collect Solid & Liquid Waste in Labeled, Sealed Containers post_handling->waste_collection ppe_disposal Dispose of Contaminated PPE in Hazardous Waste waste_collection->ppe_disposal final_disposal Arrange for Professional Hazardous Waste Disposal ppe_disposal->final_disposal end_op End of Procedure final_disposal->end_op

Operational and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.